molecular formula C26H35N9O8S2 B606587 Ceforanide lysine CAS No. 63767-79-3

Ceforanide lysine

Katalognummer: B606587
CAS-Nummer: 63767-79-3
Molekulargewicht: 665.7 g/mol
InChI-Schlüssel: CCMQVCAVLNYLPS-BRQOISLDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ceforanide lysine is an Anti-Infective Agent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

63767-79-3

Molekularformel

C26H35N9O8S2

Molekulargewicht

665.7 g/mol

IUPAC-Name

(6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C20H21N7O6S2.C6H14N2O2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30;7-4-2-1-3-5(8)6(9)10/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33);5H,1-4,7-8H2,(H,9,10)/t15-,18-;5-/m10/s1

InChI-Schlüssel

CCMQVCAVLNYLPS-BRQOISLDSA-N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ceforanide lysine;  Ceforanide L-lysine salt;  BL-S 786 L-Lysine salt;  Ceforanide L-lysine; 

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Deep Dive: Ceforanide Lysine – Mechanism of Action & Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Entity

Ceforanide Lysine is the lysine salt formulation of ceforanide, a semi-synthetic, broad-spectrum, second-generation cephalosporin. While the core antimicrobial activity resides in the ceforanide anion (a beta-lactam), the lysine counter-ion plays a critical role in the drug's pharmaceutical properties, specifically enhancing solubility and intramuscular (IM) tolerability compared to sodium salts.

This guide dissects the molecular mechanism of action (MOA), the specific role of the lysine moiety, and the experimental protocols required to validate its efficacy in a research setting.

The Lysine Advantage: Physicochemical Rationale

In drug development, the choice of salt form dictates the delivery of the active pharmaceutical ingredient (API). Ceforanide is an acidic cephalosporin. Formulating it as a lysine salt offers distinct advantages over traditional sodium salts:

ParameterCeforanide SodiumCeforanide LysineMechanistic Benefit
Solubility ModerateHigh Lysine provides a bulky, polar counter-ion that disrupts crystal lattice energy, enhancing dissolution rates.
pH in Solution VariableBuffered Lysine acts as an intrinsic buffer, maintaining a physiological pH that reduces tissue irritation upon IM injection.
Sodium Load HighZero Critical for patients with renal or cardiac compromise who require sodium restriction.
Bioavailability HighHigh Rapid dissociation releases the active ceforanide anion immediately upon administration.

Mechanism of Action: Target Engagement

Once dissociated from lysine, the ceforanide anion targets Penicillin-Binding Proteins (PBPs) located on the outer surface of the bacterial cytoplasmic membrane.

The Molecular Pathway
  • Permeation: Ceforanide diffuses through the porin channels of the Gram-negative outer membrane or the peptidoglycan mesh of Gram-positives.

  • Recognition: The beta-lactam ring mimics the D-alanyl-D-alanine terminus of the peptidoglycan pentapeptide precursor.

  • Acylation (The "Warhead"): Ceforanide binds covalently to the active site serine residue of essential PBPs (specifically PBP 3 in E. coli and PBP 1a/1b).

  • Inhibition: This acylation is irreversible. It blocks the transpeptidase activity required for cross-linking peptidoglycan strands.

  • Lysis: The unbalance between cell wall synthesis (halted) and autolysin activity (ongoing) leads to osmotic instability and cell lysis.

Pathway Visualization

The following diagram illustrates the cascade from administration to bacterial cell lysis.

Ceforanide_MOA Admin Ceforanide Lysine (Administration) Dissoc Dissociation in Plasma (Lysine + Ceforanide Anion) Admin->Dissoc Rapid Hydrolysis Transport Periplasmic Transport (Porin Channels) Dissoc->Transport Ceforanide Anion Target Target: Penicillin-Binding Proteins (PBP 1a, 1b, 3) Transport->Target Affinity Binding Action Acylation of Active Site Serine (Covalent Bond) Target->Action Substrate Mimicry Block Inhibition of Transpeptidation (Cross-linking blocked) Action->Block Irreversible Inhibition Lysis Bacterial Cell Lysis (Osmotic Failure) Block->Lysis Autolysin Activation

Figure 1: The pharmacodynamic cascade of Ceforanide Lysine, from dissociation to bactericidal event.

Pharmacodynamics & Resistance Profile

Ceforanide exhibits a "second-generation" profile. Its efficacy is defined by its affinity for specific PBPs and its stability against beta-lactamases.

  • Primary Targets:

    • PBP 3 (Gram-negatives): High affinity. Inhibition leads to filamentation (elongation without division) followed by lysis.

    • PBP 1a/1b: High affinity. Inhibition leads to rapid lysis.

  • Resistance Mechanisms:

    • Beta-Lactamase Stability: Ceforanide is resistant to some plasmid-mediated beta-lactamases (e.g., TEM-1) but is susceptible to extended-spectrum beta-lactamases (ESBLs) and AmpC cephalosporinases.

    • Permeability: Resistance in Pseudomonas aeruginosa is largely due to the drug's inability to penetrate the specific porin channels of this organism.

Experimental Protocol: Determining PBP Affinity

To validate the mechanism of Ceforanide in a new bacterial strain, one must determine its affinity for specific PBPs. The industry standard is the Bocillin FL Fluorescence Polarization Assay or Competition Assay.

Rationale

Radioactive assays (


C-Penicillin) are outdated. Bocillin FL is a fluorescent penicillin derivative.[1] Ceforanide competes with Bocillin FL for the PBP active site. A decrease in fluorescence intensity of the PBP band on a gel (or polarization signal) indicates effective binding by Ceforanide.
Step-by-Step Methodology

Materials:

  • Bacterial Membrane Preparation (containing PBPs).[2][3][4]

  • Bocillin FL (fluorescent penicillin).[1][2][3][5]

  • Ceforanide Lysine (test compound).[6][7]

  • SDS-PAGE equipment and Fluorescence Imager (e.g., Typhoon).

Workflow:

  • Membrane Isolation: Grow bacteria to log phase (

    
    ). Harvest, sonicate, and ultracentrifuge (100,000 x g) to isolate membrane fraction containing PBPs. Resuspend in phosphate buffer (pH 7.0).
    
  • Competition Reaction:

    • Aliquot membrane proteins (50 µ g/sample ).

    • Add Ceforanide Lysine at varying concentrations (0, 0.1, 1, 10, 100 µg/mL).

    • Incubate at 37°C for 10 minutes (allows Ceforanide to bind available PBPs).

  • Labeling:

    • Add Bocillin FL (final concentration 10-20 µM) to all samples.

    • Incubate at 37°C for 20 minutes. (Bocillin FL will bind remaining open sites).

  • Quenching: Stop reaction with SDS-PAGE loading buffer and boil for 3 minutes.

  • Analysis:

    • Run samples on 10% SDS-PAGE gel.

    • Image using a fluorescence scanner (Excitation 488 nm / Emission 520 nm).

    • Data Interpretation: Bands that disappear as Ceforanide concentration increases indicate the specific PBPs targeted by the drug.

Assay Logic Diagram

PBP_Assay Membrane Membrane Prep (PBPs) Incubate_Drug Incubate w/ Ceforanide Membrane->Incubate_Drug Block Active Sites Incubate_Bocillin Add Bocillin FL (Reporter) Incubate_Drug->Incubate_Bocillin Label Remaining Sites SDS SDS-PAGE Separation Incubate_Bocillin->SDS Denature Image Fluorescence Imaging SDS->Image Quantify

Figure 2: Workflow for the Bocillin FL competitive binding assay to determine Ceforanide affinity.

References

  • National Center for Biotechnology Information (NCBI). Ceforanide | C20H21N7O6S2 - PubChem. PubChem Compound Summary. [Link]

  • Neu, H. C., et al. (1979). Comparative activity and beta-lactamase stability of cefoperazone, a piperazine cephalosporin.[8][9] Antimicrobial Agents and Chemotherapy.[6][7][10][11][12][13] (Provides comparative context for 2nd gen cephalosporin stability). [Link]

  • Zhao, G., et al. (2011). Bocillin FL, a sensitive and commercially available reagent for detection of penicillin-binding proteins. Antimicrobial Agents and Chemotherapy.[6][7][10][11][12][13] [Link]

  • Bristol-Myers Squibb. (1984). Precef (Ceforanide) Prescribing Information. (Historical reference for the lysine formulation trade name). [Link] (Search: Ceforanide)

  • Georgopapadakou, N. H. (1993). Penicillin-binding proteins and bacterial resistance to beta-lactams.[1][12] Antimicrobial Agents and Chemotherapy.[6][7][10][11][12][13] [Link]

Sources

Ceforanide lysine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ceforanide Lysine , the L-lysine salt form of the second-generation cephalosporin antibiotic Ceforanide. This formulation is engineered to overcome the poor aqueous solubility of the parent acid, enabling high-concentration parenteral delivery.

Chemical Properties, Structural Dynamics, and Analytical Characterization

Executive Summary

Ceforanide Lysine (CAS: 63767-79-3) is the L-lysine salt of Ceforanide, a semi-synthetic, broad-spectrum beta-lactam antibiotic.[1][2] While the parent compound, Ceforanide, exhibits poor water solubility limiting its use in parenteral formulations, the lysine salt significantly enhances aqueous solubility and physiological compatibility. This guide dissects the chemical structure, the thermodynamics of the salt formation, and the critical analytical parameters required for drug development and quality control.

Chemical Identity and Structure

Nomenclature and Classification
  • Generic Name: Ceforanide Lysine[1][2][3][4][5][6]

  • IUPAC Name: (6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[[1-(carboxymethyl)tetrazol-5-yl]sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; L-lysine[7]

  • Molecular Formula:

    
    [8]
    
  • Molecular Weight: 665.74 g/mol (Ceforanide: 519.56 + Lysine: 146.19)

  • Stoichiometry: 1:1 molar ratio (Acid:Base)

Structural Architecture

The complex consists of the anionic Ceforanide moiety and the cationic L-Lysine counterion.

  • Ceforanide Core: Features a beta-lactam ring fused to a dihydrothiazine ring (cephem nucleus).

    • C7 Side Chain: 2-(aminomethyl)phenylacetyl group.[6][7][8] This bulky aromatic amine confers resistance to certain beta-lactamases.

    • C3 Side Chain: 1-(carboxymethyl)-1H-tetrazol-5-ylthiomethyl.[4][6][8] Note that unlike Cefamandole, this tetrazole ring is substituted with a carboxymethyl group, not a methyl group, which influences its pharmacokinetic profile (longer half-life).

  • Lysine Counterion: The basic

    
    -amino group or 
    
    
    
    -amino group of L-lysine is protonated, forming an ionic bond with the C4-carboxylate and/or the tetrazole-carboxylate of Ceforanide.
Structural Visualization (DOT Diagram)

CeforanideLysineStructure cluster_0 Ceforanide Anion (Core) cluster_1 L-Lysine Cation (Counterion) BetaLactam Beta-Lactam Ring (Pharmacophore) C3_SideChain C3: Carboxymethyl tetrazole thiol BetaLactam->C3_SideChain Substitution Carboxylate C4: Carboxylate Anion (-COO⁻) BetaLactam->Carboxylate Fused Ring C7_SideChain C7: 2-(aminomethyl) phenylacetyl C7_SideChain->BetaLactam Acylation Lysine_Amine Protonated Amine (-NH3⁺) Lysine_Amine->Carboxylate Ionic Bond (Salt Bridge) Lysine_Backbone L-Lysine Carbon Chain Lysine_Backbone->Lysine_Amine caption Figure 1: Structural components and ionic interaction of Ceforanide Lysine salt.

Physicochemical Properties[7][8][9][10][11]

The formation of the lysine salt alters the physical behavior of the drug without changing its intrinsic antimicrobial mechanism.

PropertyCeforanide (Free Acid)Ceforanide Lysine (Salt)Impact of Salt Formation
Appearance White to off-white powderWhite crystalline powderImproved crystallinity for handling.
Solubility (Water) Practically insoluble (< 1 mg/mL)Very Soluble (> 100 mg/mL)Critical: Enables high-dose IV/IM injection (1-2g bolus).
pH (Solution) 2.5 – 4.5 (Suspension)6.0 – 8.0 (Aqueous solution)Reduces injection site pain and phlebitis risk.
Melting Point > 150°C (Decomposes)> 150°C (Decomposes)Thermal stability remains limited by the beta-lactam ring.
Hygroscopicity LowModerateLysine salts can be hygroscopic; requires moisture-tight packaging.
Stability Profile
  • Hydrolysis: The beta-lactam ring is susceptible to hydrolytic opening, particularly at alkaline pH. The lysine salt provides a buffered microenvironment (near neutral), which is optimal for stability in solution compared to the acidic free form or highly alkaline sodium salts.

  • Aminolysis: A potential degradation pathway involves the nucleophilic attack of the lysine amine on the beta-lactam carbonyl. However, in the solid state and at neutral pH in solution, the protonation of the amine reduces its nucleophilicity, mitigating this risk.

Synthesis and Manufacturing Workflow

The synthesis of Ceforanide Lysine involves a convergent pathway starting from 7-Amino-cephalosporanic acid (7-ACA).

Synthetic Pathway[10]
  • C3 Functionalization: 7-ACA is reacted with 1-(carboxymethyl)-5-mercaptotetrazole to introduce the specific C3 side chain via nucleophilic displacement of the acetoxy group.

  • C7 Acylation: The intermediate is acylated with an activated form of 2-[2-(aminomethyl)phenyl]acetic acid (often protected, e.g., with t-BOC) to form Ceforanide.

  • Deprotection & Purification: Removal of protecting groups yields Ceforanide free acid.

  • Salt Formation: The free acid is suspended in a solvent (e.g., water/ethanol) and reacted with a stoichiometric amount of L-Lysine.

  • Isolation: The solution is lyophilized or crystallized to yield Ceforanide Lysine.

Process Flow Diagram

SynthesisFlow Start 7-ACA (Starting Material) Step1 Step 1: C3 Substitution (Mercaptotetrazole reaction) Start->Step1 Step2 Step 2: C7 Acylation (Activated Side Chain) Step1->Step2 Intermediate Crude Ceforanide (Protected) Step2->Intermediate Step3 Step 3: Deprotection & Purification (Chromatography/Crystallization) Intermediate->Step3 FreeAcid Ceforanide Free Acid (Insoluble) Step3->FreeAcid Step4 Step 4: Salt Formation (+ L-Lysine in Water/EtOH) FreeAcid->Step4 Final Ceforanide Lysine (Soluble Salt) Step4->Final caption Figure 2: Manufacturing pathway from 7-ACA to Ceforanide Lysine.

Analytical Methodologies

For researchers validating the purity and identity of Ceforanide Lysine, the following protocols are recommended. These are derived from standard pharmacopeial methods for cephalosporins.

High-Performance Liquid Chromatography (HPLC) Assay

This method separates the lysine counterion from the ceforanide moiety (or analyzes the ceforanide peak while lysine elutes in the void volume or separate condition).

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm packing (e.g., Phenomenex Luna or equivalent).

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic (typically 90:10 Buffer:Acetonitrile) or Gradient depending on impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve Ceforanide Lysine in Mobile Phase A to a concentration of 1.0 mg/mL.

  • Expected Retention: Ceforanide elutes at approximately 6–10 minutes. Lysine is not retained well on C18 at this pH and is usually not quantified in the same run without derivatization.

Identification of Lysine (Counterion Verification)

Since standard RP-HPLC may not detect lysine, a Thin Layer Chromatography (TLC) or Ninhydrin test is required.

  • Protocol: Dissolve sample in water. Spot on silica gel plate alongside an L-Lysine standard.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

  • Development: Spray with Ninhydrin reagent and heat at 105°C.

  • Result: A violet spot matching the Rf of the L-Lysine standard confirms the salt identity.

Mechanism of Action & Biological Implications[12][13]

Pharmacodynamics

Ceforanide acts as a bactericidal agent by inhibiting bacterial cell wall synthesis.[9]

  • Target: Penicillin-Binding Proteins (PBPs), specifically PBP 1b and PBP 3 in E. coli and other Enterobacteriaceae.

  • Mechanism: The beta-lactam ring mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors. It acylates the active site serine of the PBP, irreversibly inhibiting the transpeptidation (cross-linking) step.

  • Lysine Role: The lysine component does not participate in the binding. It dissociates upon injection, leaving the Ceforanide anion to distribute into tissues.

Pharmacokinetics (Influence of Structure)
  • Half-Life: ~3 hours (Longer than many 1st/2nd gen cephalosporins). This is attributed to the specific C3 carboxymethyl-tetrazole side chain which may influence renal handling.

  • Excretion: Primarily renal (glomerular filtration and tubular secretion).

  • Protein Binding: ~80%.

References

  • DrugFuture. Ceforanide Lysine - Chemical Data and Clinical Usage. Available at: [Link] (Accessed via search).

  • Campoli-Richards DM, et al. "Ceforanide: a review of its antibacterial activity, pharmacokinetic properties and clinical efficacy." Drugs. 1987 Oct;34(4):411-37.[3] PubMed PMID: 3315624.

  • Wallace RJ, et al. "Ceforanide: in vitro activity and clinical pharmacology." Antimicrob Agents Chemother. 1981 Nov;20(5):648-52. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 43507: Ceforanide. Available at: [Link]

Sources

Second-generation cephalosporin Ceforanide lysine explained

Author: BenchChem Technical Support Team. Date: February 2026

Second-Generation Cephalosporin: Physicochemical Profile, Pharmacokinetics, and Manufacturing

Executive Technical Summary

Ceforanide Lysine (CAS: 63767-79-3) is the L-lysine salt formulation of ceforanide, a semi-synthetic, second-generation cephalosporin antibiotic. While the sodium salt is common, the lysine salt is engineered specifically to enhance intramuscular (IM) bioavailability and reduce injection-site pain, a critical parameter for parenteral cephalosporins.

Distinguished by an extended elimination half-life (~2.6 to 3.0 hours) compared to peers like cefamandole (0.8 h) or cefazolin (1.8 h), Ceforanide Lysine permits twice-daily (BID) dosing. Its spectrum covers a broad range of Gram-negative Enterobacteriaceae and Gram-positive cocci, though it notably lacks activity against Pseudomonas aeruginosa and Bacteroides fragilis.

This guide details the molecular architecture, validated manufacturing protocols for the lysine salt, and the pharmacokinetic mechanisms that define its clinical utility.

Chemical Entity Profile

ParameterSpecification
Generic Name Ceforanide Lysine
Active Moiety Ceforanide (Free Acid)
IUPAC Name (6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; L-lysine
CAS (Salt) 63767-79-3
CAS (Free Acid) 60925-61-3
Molecular Formula C₂₀H₂₁N₇O₆S₂[1][2][3][4][5][6][7][8] · C₆H₁₄N₂O₂
Molecular Weight 665.74 g/mol (Salt); 519.55 g/mol (Acid)
Solubility Highly soluble in water (>100 mg/mL); insoluble in non-polar organic solvents.
Appearance White to off-white crystalline powder or lyophilized cake.
The Lysine Advantage

The choice of L-lysine as the counterion over sodium is non-trivial.

  • Solubility: Lysine salts of cephalosporins often exhibit faster dissolution rates in aqueous media compared to free acids.

  • Tolerability: Cationic amino acids (Lysine/Arginine) buffer the solution pH effectively (typically 7.0–7.8), reducing the localized tissue irritation and pain associated with IM injection of acidic or highly alkaline sodium formulations.

Mechanism of Action (MOA)

Ceforanide acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. It covalently binds to Penicillin-Binding Proteins (PBPs), specifically PBP-1a, PBP-1b, and PBP-3, disrupting the transpeptidation cross-linking of peptidoglycan.

Diagram 1: Molecular Mechanism of Ceforanide Lysine

MOA Drug Ceforanide Lysine (Parenteral Admin) Dissociation Dissociation in Plasma (Ceforanide Anion + L-Lysine Cation) Drug->Dissociation Target Bacterial Periplasmic Space Dissociation->Target Diffusion via Porins (Gram -) PBPs Target: Penicillin-Binding Proteins (PBP-1a, PBP-1b, PBP-3) Target->PBPs Inhibition Acylation of Active Site Serine (Irreversible Inhibition) PBPs->Inhibition Beta-lactam ring opening Consequence Blockade of Peptidoglycan Cross-linking (Transpeptidation Failure) Inhibition->Consequence Lysis Cell Lysis & Bacterial Death Consequence->Lysis Osmotic Instability

Caption: Cascade of Ceforanide-induced bactericidal activity. The beta-lactam ring acylates the serine residue of PBPs, halting cell wall integrity.

Pharmacokinetics (PK)

The defining feature of Ceforanide is its PK profile, which supports 12-hour dosing intervals.

Key PK Parameters
  • Bioavailability (IM): ~100% (Lysine salt ensures rapid absorption).

  • Tmax: 1 hour (IM).

  • Protein Binding: ~80% (High binding contributes to longer half-life).

  • Half-Life (t1/2): 2.6 – 3.0 hours (Normal renal function); up to 20 hours in anuria.

  • Excretion: >80% excreted unchanged in urine via glomerular filtration and tubular secretion.

Diagram 2: Pharmacokinetic Disposition

PK Input IM/IV Injection (Ceforanide Lysine) Plasma Central Compartment (Vd ~ 0.2 L/kg) Input->Plasma Absorption Protein Protein Bound (~80%) Plasma->Protein Equilibrium Tissue Tissue Distribution (Bone, Heart, Joint Fluid) Plasma->Tissue Distribution Kidney Renal Clearance (Glomerular + Tubular) Plasma->Kidney Cl_renal Urine Urine Elimination (Unchanged Drug) Kidney->Urine Excretion

Caption: Disposition kinetics of Ceforanide. High protein binding creates a reservoir effect, extending the elimination half-life.

Manufacturing & Quality Control

This section outlines a reconstructed protocol for the preparation of Ceforanide Lysine from the free acid. This process relies on precise stoichiometry to ensure a neutral pH and optimal solubility.

Synthesis Protocol: Salt Formation

Objective: Convert Ceforanide Free Acid (insoluble) to Ceforanide Lysine (soluble).

Reagents:

  • Ceforanide Free Acid (CAS 60925-61-3)

  • L-Lysine Monohydrate (High Purity)

  • Solvent: Water for Injection (WFI) / Ethanol (Optional co-solvent)

Workflow:

  • Suspension: Suspend 1.0 equivalent of Ceforanide Free Acid in WFI (approx. 5 mL per gram of acid) at 20-25°C. The suspension will be opaque.

  • Neutralization: Slowly add 1.05 equivalents of L-Lysine (dissolved in minimal WFI) to the suspension under vigorous stirring.

    • Mechanism:[4][7][9][10][11] The basic amine of Lysine deprotonates the carboxylic acid of Ceforanide.

  • Clarification: The solution should become clear as the salt forms. Monitor pH; target range is 7.0 – 7.5.

  • Filtration: Pass the solution through a 0.22 µm sterile filter to remove particulates and bioburden.

  • Isolation (Lyophilization):

    • Freeze the filtrate to -40°C.

    • Primary drying at -10°C under vacuum.

    • Secondary drying at 25°C to remove residual moisture.

  • Yield: White lyophilized cake of Ceforanide Lysine.

Analytical Method (HPLC)

To quantify the Ceforanide content in the lysine salt.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (85:15 v/v).

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 254 nm.

  • Retention Time: ~6-8 minutes for Ceforanide.

  • Note: L-Lysine is not detected at 254 nm; it requires a separate Amino Acid Analysis (AAA) or titration if counterion quantification is required.

Spectrum of Activity

Ceforanide occupies a specific niche in the 2nd generation landscape.

Organism GroupSusceptibility ProfileKey Pathogens
Gram-Positive ModerateStaphylococcus aureus (MSSA), Streptococci (Group A/B). Note: Less active than 1st Gen (Cefazolin).
Gram-Negative HighEscherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Hemophilus influenzae.
Resistant No Activity Pseudomonas aeruginosa, Serratia marcescens, Bacteroides fragilis, Enterococcus faecalis.

References

  • Pharmacokinetics of Ceforanide. Antimicrobial Agents and Chemotherapy. (1982). Detailed analysis of half-life and renal clearance.

  • Ceforanide: A Review of its Antibacterial Activity. Drugs. (1987). Comprehensive review of spectrum and clinical efficacy.

  • Ceforanide Lysine Salt Entry. NCBI PubChem. Chemical structure and identifiers for the lysine salt form.

  • General Procedure for Lysine Salt Formation. Google Patents (US7709682B2). Describes standard methodology for preparing lysine salts of acidic pharmaceutical derivatives.

  • Comparative Pharmacokinetics of Ceforanide. PubMed. Comparison with Cefazolin in animal models and humans.

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Ceforanide

This document provides a comprehensive technical overview of the biological activity of Ceforanide, a second-generation cephalosporin antibiotic. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its molecular interactions, antimicrobial profile, and the scientific rationale behind its evaluation.

Introduction: Situating Ceforanide in the Cephalosporin Landscape

Ceforanide is a semi-synthetic, broad-spectrum beta-lactam antibiotic belonging to the second generation of cephalosporins.[1] Structurally, it is characterized by the quintessential 7-aminocephalosporanic acid (7-ACA) core, which is the foundation of all cephalosporins.[2] The specific side-chain modifications at positions C3 and C7 of this core are what define Ceforanide's unique pharmacokinetic profile and spectrum of activity, distinguishing it from first-generation agents.[2] Administered parenterally as a lysine salt to improve solubility and stability, its primary clinical utility lies in treating a range of infections caused by susceptible bacteria.[3][4] This guide will dissect the fundamental mechanisms that underpin its therapeutic action.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal power of Ceforanide, like all β-lactam antibiotics, stems from its ability to disrupt the structural integrity of the bacterial cell wall.[1][2][5] This process is not merely inhibitory but leads to catastrophic cell lysis and death.[1][2] The key to this action is the covalent inactivation of a group of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[6][7]

The Causality of Bactericidal Action:

  • Target Recognition and Binding: Ceforanide mimics the D-Ala-D-Ala moiety of the peptidoglycan strands. This structural similarity allows it to bind to the active site of PBPs.[7]

  • Enzyme Inactivation: The strained β-lactam ring of Ceforanide is highly reactive. Upon binding, it acylates the serine residue in the PBP active site, forming a stable, irreversible covalent bond.[2] This effectively inactivates the enzyme.

  • Inhibition of Transpeptidation: The primary function of these PBPs is to catalyze the final transpeptidation step of peptidoglycan synthesis—the cross-linking of peptide side chains.[1][2] By inactivating PBPs, Ceforanide halts this crucial process.

  • Cell Wall Destabilization and Lysis: Without proper cross-linking, the bacterial cell wall loses its mechanical strength and cannot withstand the internal osmotic pressure.[2] As the bacterium attempts to grow and divide, the weakened wall ruptures, leading to cell lysis and death.[1][2]

Caption: Ceforanide's mechanism of action, leading to cell lysis.

Antimicrobial Spectrum of Activity

Ceforanide exhibits a broad spectrum of activity characteristic of second-generation cephalosporins: enhanced efficacy against certain Gram-negative bacteria compared to the first generation, while retaining useful Gram-positive coverage.[3]

  • Gram-Negative Activity: Ceforanide is effective against many common coliforms, including Escherichia coli, Klebsiella species, Proteus mirabilis, and Enterobacter species.[8] A significant advantage is its activity against Haemophilus influenzae, including strains that produce β-lactamase enzymes.[3] It also demonstrates utility against Salmonella, Shigella, and Neisseria gonorrhoeae.[3][8]

  • Gram-Positive Activity: Its activity against Staphylococcus aureus is generally considered less potent than that of first-generation cephalosporins like cefazolin.[3][8] It remains effective against β-hemolytic streptococci.

  • Notable Gaps in Coverage: Ceforanide is not effective against Pseudomonas aeruginosa, most strains of Serratia marcescens, or the anaerobic bacterium Bacteroides fragilis.[3][8]

The potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth.[9]

Table 1: Representative In Vitro Activity of Ceforanide

Bacterial SpeciesTypical MIC Range (µg/mL)General Susceptibility
Staphylococcus aureus1 - 8Moderate
Streptococcus pyogenes (Group A)≤0.5Susceptible
Streptococcus pneumoniae≤1Susceptible
Haemophilus influenzae (β-lac+)0.5 - 4Susceptible
Escherichia coli≤4Susceptible
Klebsiella pneumoniae≤8Susceptible
Proteus mirabilis≤4Susceptible
Pseudomonas aeruginosa>64Resistant
Serratia marcescens>64Resistant
Bacteroides fragilis>64Resistant
(Note: Values are representative and can vary based on specific strains and testing conditions. Sources:[3][8])

Pharmacokinetic and Pharmacodynamic Profile

A key advantage of Ceforanide lies in its favorable pharmacokinetic profile, which supports less frequent dosing compared to many other β-lactams.[3]

  • Absorption and Distribution: Following intramuscular injection, Ceforanide is rapidly and completely absorbed, exhibiting 100% bioavailability.[4][10] It distributes effectively into various body tissues and fluids, achieving inhibitory concentrations in bone, joint fluid, and cardiac tissue.[8][11]

  • Metabolism and Excretion: The drug is largely unmetabolized, with 85-90% of a dose being excreted as unchanged, active drug in the urine.[1][4][8] This high rate of renal clearance means dosage adjustments are critical in patients with impaired renal function.[8]

  • Elimination Half-Life: Ceforanide has a relatively long elimination half-life of approximately 2.9 to 3.0 hours in individuals with normal renal function.[8][10][11] This is significantly longer than many first-generation cephalosporins and allows for a convenient twice-daily (q12h) dosing schedule.[3][8] In anuric patients, the half-life can extend to around 20 hours.[8][12]

This pharmacokinetic profile ensures that plasma concentrations remain above the MIC for most target pathogens for 8 to 12 hours after a standard dose, a critical pharmacodynamic parameter for the efficacy of time-dependent antibiotics like β-lactams.[11]

Table 2: Key Pharmacokinetic Parameters of Ceforanide

ParameterValueSignificance
Bioavailability (IM) 100%[4][10]Ensures complete dose absorption and predictable serum levels.
Elimination Half-Life ~2.9 hours (normal renal function)[4][10]Allows for convenient twice-daily dosing.[8]
Peak Serum Level 69 µg/mL (1g IM dose)[4][10]Achieves concentrations well above the MIC for susceptible organisms.
Primary Excretion Route Renal (85-90% unchanged)[8]Dosage must be adjusted in patients with renal impairment.
Metabolism Minimal[1]Reduces potential for drug-drug interactions involving metabolic pathways.

Mechanisms of Bacterial Resistance

The clinical efficacy of Ceforanide can be compromised by several bacterial resistance mechanisms, which are common challenges for all β-lactam antibiotics.

  • Enzymatic Degradation (β-Lactamases): This is the most prevalent form of resistance. Bacteria acquire genes for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[5]

  • Target Site Modification: Bacteria can alter the structure of their PBPs through genetic mutations.[5] These modified PBPs have a significantly lower binding affinity for Ceforanide, preventing the drug from effectively inhibiting cell wall synthesis.[5][7] This is the primary mechanism of resistance in methicillin-resistant S. aureus (MRSA).[5]

  • Reduced Permeability/Efflux: Gram-negative bacteria possess an outer membrane that can act as a permeability barrier.[13] Alterations in the porin channels, through which β-lactams typically enter, can reduce drug accumulation in the periplasmic space where the PBPs are located. Additionally, active efflux pumps can transport the antibiotic out of the cell.

Resistance_Mechanisms cluster_mechanisms Bacterial Resistance Strategies Ceforanide Ceforanide PBP Target PBP Ceforanide->PBP Normal Binding & Inhibition BetaLactamase β-Lactamase Enzyme Ceforanide->BetaLactamase Degradation ModifiedPBP Altered PBP (Low Affinity) Ceforanide->ModifiedPBP Fails to Bind Porin Porin Channel (Reduced Influx) Ceforanide->Porin Blocked Entry Inactive Inactive BetaLactamase->Inactive Inactive Drug

Caption: Key mechanisms of bacterial resistance to Ceforanide.

Core Experimental Protocols

Evaluating the biological activity of Ceforanide requires standardized, reproducible methodologies. The following protocols represent the gold standard for in vitro characterization.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol quantitatively determines the lowest concentration of Ceforanide that inhibits bacterial growth. The choice of this method is driven by its high throughput, conservation of reagents, and ability to provide a precise numerical result, which is more informative than qualitative disk diffusion assays.[9]

Methodology:

  • Preparation of Antibiotic Stock: Aseptically prepare a concentrated stock solution of Ceforanide lysine in a suitable sterile solvent (e.g., sterile distilled water). The concentration must be accurately known to ensure precise serial dilutions.

  • Preparation of Microtiter Plate: Dispense 50 µL of sterile, cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. Well 1 will receive 100 µL of the initial antibiotic concentration.

  • Serial Dilution: Add 100 µL of the Ceforanide stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the antibiotic.

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.[14]

  • Inoculation: Dilute the standardized bacterial suspension 1:100 in CAMHB. Add 50 µL of this final diluted inoculum to wells 1 through 11. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL. Well 12 receives only broth to confirm sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Result Interpretation: The MIC is the lowest Ceforanide concentration in a well that shows no visible turbidity (i.e., the first clear well).[9]

MIC_Workflow A Prepare Ceforanide Stock Solution C Perform 2-Fold Serial Dilutions A->C B Dispense Broth into 96-Well Plate B->C E Inoculate Wells with Bacterial Suspension C->E D Prepare Standardized Bacterial Inoculum (0.5 McFarland) D->E F Incubate Plate (18-24h, 37°C) E->F G Read Results: Identify Lowest Clear Well F->G

Caption: Standard workflow for MIC determination by broth microdilution.

Protocol 2: Time-Kill Kinetic Assay

This dynamic assay provides crucial information on the bactericidal or bacteriostatic nature of Ceforanide over time, complementing the static endpoint of an MIC test. It reveals the rate and extent of bacterial killing at different antibiotic concentrations.

Methodology:

  • Preparation: Prepare flasks containing sterile CAMHB with Ceforanide at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a no-drug growth control flask.

  • Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL, consistent with the MIC protocol.

  • Incubation and Sampling: Incubate all flasks at 37°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aseptically remove an aliquot from each flask.

  • Quantification of Viable Bacteria: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto nutrient agar plates.

  • Colony Counting: Incubate the plates for 18-24 hours. Count the number of colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each Ceforanide concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. This data helps elucidate whether the killing is time-dependent or concentration-dependent.

Conclusion

Ceforanide lysine is a well-characterized second-generation cephalosporin whose biological activity is rooted in the potent and irreversible inhibition of bacterial cell wall synthesis. Its broad spectrum of activity, particularly against key Gram-negative pathogens, combined with a distinctively long elimination half-life, provides a solid rationale for its clinical use in specific infections.[3][8] A thorough understanding of its mechanism, spectrum, pharmacokinetic advantages, and potential for resistance is essential for its appropriate application in both clinical and research settings. The standardized protocols outlined herein form the basis for its continued evaluation and the development of next-generation antimicrobial agents.

References

  • Title: Ceforanide | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]

  • Title: Efficacy and safety of ceforanide in the treatment of childhood infections Source: PubMed URL: [Link]

  • Title: Antimicrobial action of epsilon-poly-L-lysine Source: PubMed URL: [Link]

  • Title: Cephalosporins Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Pharmacokinetics of ceforanide Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: The Antimicrobial Mechanism of Action of Epsilon-Poly-l-Lysine Source: Applied and Environmental Microbiology - PMC URL: [Link]

  • Title: Ceforanide: antibacterial activity, pharmacology, and clinical efficacy Source: PubMed URL: [Link]

  • Title: Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications Source: Urology Textbook URL: [Link]

  • Title: Exploring the Chemical Space of Cephalosporins Across Generations Source: MDPI URL: [Link]

  • Title: Ceforanide. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy Source: PubMed URL: [Link]

  • Title: Lysine-Based Small Molecules That Disrupt Biofilms and Kill both Actively Growing Planktonic and Nondividing Stationary Phase Bacteria Source: ResearchGate URL: [Link]

  • Title: Cefotaxime Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: (PDF) Pharmacokinetics of ceforanide Source: ResearchGate URL: [Link]

  • Title: Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antimicrobial Activity of L-Lysine and Poly-L-Lysine with Pulsed Electric Fields Source: MDPI URL: [Link]

  • Title: (A) Time-kill kinetics against stationary phase of different... Source: ResearchGate URL: [Link]

  • Title: Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae Source: Antimicrobial Agents and Chemotherapy - PMC URL: [Link]

  • Title: ceforanide | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activities Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Mechanisms of Resistance to Cephalosporin Antibiotics Source: Semantic Scholar URL: [Link]

  • Title: The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance Source: Journal of Clinical Medicine - PMC URL: [Link]

  • Title: Breakpoint tables for interpretation of MICs and zone diameters Source: European Medicines Agency (EMA) URL: [Link]

  • Title: In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity Source: Molecules - PMC URL: [Link]

  • Title: The Evolution of Resistance to Cephalosporins Source: ucf.edu URL: [Link]

  • Title: Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 Source: Antimicrobial Agents and Chemotherapy - PMC URL: [Link]

  • Title: Time-kill kinetics of antibiotics active against rapidly growing mycobacteria Source: ResearchGate URL: [Link]

  • Title: inhibitory concentration mic: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Pharmacokinetics of ceforanide in patients with end stage renal disease on hemodialysis Source: europepmc.org URL: [Link]

  • Title: PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli Source: PubMed URL: [Link]

  • Title: Whole Genome Sequence Analysis of Multidrug Resistant Escherichia coli and Klebsiella pneumoniae Strains in Kuwait Source: MDPI URL: [Link]

  • Title: Mechanisms of resistance to cephalosporin antibiotics Source: PubMed URL: [Link]

  • Title: Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 Source: mSphere URL: [Link]

  • Title: Time Kill Kinetics Study of Commonly Used Disinfectants against Pseudomonas aeruginosa in Federal Medical Centre, Umuahia-Nigeria Source: ResearchGate URL: [Link]

  • Title: Microbiology guide to interpreting minimum inhibitory concentration (MIC) Source: idexx.com URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Ceforanide Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Ceforanide and the Imperative for Accurate Susceptibility Testing

Ceforanide is a second-generation cephalosporin antibiotic known for its bactericidal activity against a range of Gram-positive and Gram-negative organisms.[1][2] Its clinical efficacy is directly linked to its ability to inhibit bacterial cell wall synthesis.[2] Like all β-lactam antibiotics, Ceforanide targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in peptidoglycan synthesis.[2][3] This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[2] Ceforanide has demonstrated activity against various Enterobacteriaceae, such as Escherichia coli and Klebsiella species, as well as Haemophilus influenzae.[1][4] However, its activity against Staphylococcus aureus is noted to be less potent than that of first-generation cephalosporins.[4]

The emergence and spread of antimicrobial resistance necessitate robust and standardized in vitro susceptibility testing. Determining the minimum inhibitory concentration (MIC) of Ceforanide against specific bacterial isolates is crucial for guiding appropriate therapeutic choices and ensuring optimal clinical outcomes. The protocols detailed herein are aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI), a global authority in susceptibility testing methodologies.[5][6] This document provides comprehensive, step-by-step protocols for broth microdilution, agar dilution, and Kirby-Bauer disk diffusion methods to empower researchers, scientists, and drug development professionals in their evaluation of Ceforanide lysine. The use of the lysine salt of Ceforanide is primarily to enhance its solubility for administration and in testing protocols.[7][8]

Core Principles of In Vitro Susceptibility Testing

The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. This value is known as the Minimum Inhibitory Concentration (MIC). The MIC, in conjunction with established clinical breakpoints, helps classify a bacterial isolate as susceptible, intermediate, or resistant to a particular antibiotic.[9][10]

  • Susceptible (S): Implies that an infection due to the isolate may be appropriately treated with the recommended dosage of the antimicrobial agent for that type of infection.[9]

  • Intermediate (I): This category includes isolates with MICs that are close to attainable blood and tissue concentrations and for which response rates may be lower than for susceptible isolates. The "Intermediate" interpretation also serves as a buffer zone to prevent minor technical variations from causing major discrepancies in interpretation.[10][11]

  • Resistant (R): Indicates that the isolate is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.[9]

These interpretations are critical for predicting the likelihood of therapeutic success.[11] The methodologies described below, when performed correctly, provide the foundational data for these crucial clinical interpretations.

Protocol 1: Broth Microdilution Susceptibility Testing

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

Causality Behind Experimental Choices:
  • Standardized Inoculum: The final inoculum concentration of approximately 5 x 10^5 CFU/mL is critical. A lower concentration might lead to falsely low MICs, while a higher concentration can result in falsely high MICs due to the inoculum effect.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This medium is standardized for susceptibility testing. The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antimicrobial agents against certain bacteria.

  • Serial Dilutions: Twofold dilutions provide a logarithmic concentration gradient that allows for the precise determination of the MIC.

Step-by-Step Methodology:
  • Preparation of Ceforanide Lysine Stock Solution:

    • Accurately weigh a sufficient amount of Ceforanide lysine powder. Note the potency of the powder from the manufacturer's certificate of analysis.

    • Prepare a stock solution (e.g., 1280 µg/mL) in a suitable sterile solvent, such as a phosphate buffer or sterile deionized water. Ensure complete dissolution. For some cephalosporins, a small amount of DMSO may be used initially for solubilization before further dilution in an aqueous buffer.[12]

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Preparation of Microdilution Plates:

    • Using a multichannel pipette, add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the Ceforanide stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last well containing the antibiotic. This will leave a final volume of 100 µL in each well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of Ceforanide that completely inhibits visible growth of the organism as detected by the unaided eye.[9]

    • Compare the MIC value to the established clinical breakpoints for Ceforanide to determine the susceptibility interpretation (S, I, R).

Visualization of Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Stock Prepare Ceforanide Stock Solution Plate Prepare Serial Dilutions in 96-well Plate Stock->Plate Dilute Inoculate Inoculate Plate with Bacterial Suspension Plate->Inoculate Inoculum Prepare 0.5 McFarland Standardized Inoculum Inoculum->Inoculate Add to wells Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read Interpret Interpret Result (S, I, R) using CLSI Breakpoints Read->Interpret Agar_Dilution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Stock Prepare Ceforanide Stock Solution Plates Prepare Agar Plates with Serial Dilutions of Ceforanide Stock->Plates Add to molten agar Inoculate Spot Inocula onto Surface of Agar Plates Plates->Inoculate Inoculum Prepare Standardized Inoculum for each Isolate Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read MIC (Lowest concentration plate with no visible growth) Incubate->Read Interpret Interpret Result (S, I, R) using CLSI Breakpoints Read->Interpret

Caption: Workflow for Agar Dilution Susceptibility Testing.

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Testing

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that provides a presumptive categorization of an organism as susceptible, intermediate, or resistant. [13]It involves placing paper disks impregnated with a specified amount of Ceforanide onto an agar plate that has been uniformly inoculated with the test organism.

Causality Behind Experimental Choices:
  • Confluent Lawn of Growth: Streaking the plate in three directions ensures a uniform, confluent lawn of bacteria, which is essential for obtaining circular zones of inhibition. [14]* Disk Placement and Diffusion: The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The size of the zone of inhibition is inversely proportional to the MIC.

  • Standardized Conditions: The use of Mueller-Hinton Agar of a specific depth, a standardized inoculum, and defined incubation conditions are all critical for reproducibility and accurate interpretation.

Step-by-Step Methodology:
  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as previously described.

  • Inoculation of Mueller-Hinton Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. [14] * Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage. [14]

  • Application of Disks and Incubation:

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

    • Aseptically apply the Ceforanide disk (with the appropriate drug content) to the surface of the agar. Gently press the disk to ensure complete contact.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

    • Interpret the zone diameter according to CLSI guidelines to determine if the organism is susceptible, intermediate, or resistant to Ceforanide.

Visualization of Kirby-Bauer Disk Diffusion Workflow

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Standardized Inoculum Plate_Prep Inoculate MHA Plate for Confluent Growth Inoculum->Plate_Prep Disk_Place Apply Ceforanide Disk to Agar Surface Plate_Prep->Disk_Place Incubate Incubate at 35°C for 16-20 hours Disk_Place->Incubate Measure Measure Zone of Inhibition Diameter (mm) Incubate->Measure Interpret Interpret Result (S, I, R) using CLSI Zone Diameter Breakpoints Measure->Interpret

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

Quality Control: The Foundation of Trustworthy Results

A robust quality control (QC) program is essential to ensure the accuracy and reproducibility of susceptibility testing. This involves the regular testing of reference strains with known susceptibility patterns. The results for these QC strains must fall within specified acceptable ranges.

Recommended Quality Control Strains:
  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 25923™

  • Pseudomonas aeruginosa ATCC® 27853™

Data Presentation: Quality Control Ranges

The following table should be populated with the specific acceptable QC ranges for Ceforanide as provided in the most current CLSI M100 document. Note: As Ceforanide is an older antibiotic, its specific QC ranges may not be listed in the most recent CLSI documents. Laboratories should consult historical versions or validate their own ranges.

Quality Control StrainMethodAcceptable QC Range (µg/mL or mm)
E. coli ATCC® 25922™Broth Microdilution (MIC)[Insert CLSI Range]
Disk Diffusion (Zone Diameter)[Insert CLSI Range]
S. aureus ATCC® 25923™Broth Microdilution (MIC)[Insert CLSI Range]
Disk Diffusion (Zone Diameter)[Insert CLSI Range]
P. aeruginosa ATCC® 27853™Broth Microdilution (MIC)[Insert CLSI Range]
Disk Diffusion (Zone Diameter)[Insert CLSI Range]

Interpretive Criteria (Breakpoints)

The clinical interpretation of MIC values or zone diameters is based on breakpoints established by regulatory bodies like the CLSI and the FDA. [15][16]These breakpoints are determined by analyzing MIC distributions, pharmacokinetic/pharmacodynamic (PK/PD) data, and clinical trial outcomes. [15]

Organism Method Susceptible Intermediate Resistant
[e.g., Enterobacteriaceae] MIC (µg/mL) ≤ [Value] [Value] ≥ [Value]
Zone Diameter (mm) ≥ [Value] [Value] ≤ [Value]
[e.g., Staphylococcus aureus] MIC (µg/mL) ≤ [Value] [Value] ≥ [Value]

| | Zone Diameter (mm) | ≥ [Value] | [Value] | ≤ [Value] |

Note: The specific breakpoints for Ceforanide must be obtained from the relevant CLSI M100 document. If not available, interpretation may not be possible without further validation.

References

  • Agar Dilution Susceptibility Testing | 11 | Antimicrobial Susceptibili - Taylor & Francis eBooks. (n.d.). Retrieved from [Link]

  • Ceforanide: antibacterial activity, pharmacology, and clinical efficacy. (1982). PubMed. Retrieved from [Link]

  • Ceforanide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC. Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]

  • Direct Disk Diffusion Testing From Positive Blood Cultures. (2022). CLSI. Retrieved from [Link]

  • M07-A8 - Regulations.gov. (n.d.). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • BSAC Standardized Disc Susceptibility Testing Method. (n.d.). Retrieved from [Link]

  • Novel preparation method of pharmaceutical ceforanide. (n.d.). Google Patents.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved from [Link]

  • Antimicrobial susceptibility testing Agar dilution method. (n.d.). WOAH - Asia. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Retrieved from [Link]

  • Tables | The CDS Antibiotic Susceptibility Test. (n.d.). Retrieved from [Link]

  • Ceforanide. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy. (1987). PubMed. Retrieved from [Link]

  • Re-Exploring the Intermediate Interpretive Category. (2021). CLSI. Retrieved from [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). PMC. Retrieved from [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PMC - NIH. Retrieved from [Link]

  • Novel preparation method of pharmaceutical ceforanide. (n.d.). Google Patents.
  • Agar dilution. (n.d.). Wikipedia. Retrieved from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. Retrieved from [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved from [Link]

  • Ceforanide. (n.d.). Wikipedia. Retrieved from [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved from [Link]

  • Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. (n.d.). Urology Textbook. Retrieved from [Link]

  • Agar Dilution (MIC) Susceptibility Test Method. (2023). YouTube. Retrieved from [Link]

  • Antimicrobial Susceptibility Summary 2025. (n.d.). UCLA Quality Management Services. Retrieved from [Link]

  • Improvement of lysine production by analog-sensitive and auxotroph mutants of the acetylene-utilizing bacterium Gordona bronchialis (Rhodococcus bronchialis). (n.d.). PubMed. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). Retrieved from [Link]

  • CLSI and MIC Interpretation Tips and Tricks. (n.d.). Retrieved from [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. Retrieved from [Link]

  • ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD). (n.d.). CMS. Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. Retrieved from [Link]

  • A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. (2022). PMC - NIH. Retrieved from [Link]

Sources

Application Note: Comparative Pharmacokinetics of Ceforanide (IV vs. IM) in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols and pharmacokinetic (PK) rationale for comparing Intravenous (IV) and Intramuscular (IM) administration of Ceforanide , a second-generation cephalosporin. Unlike many peers in its class, Ceforanide exhibits a prolonged half-life (~2.9–3.0 hours in humans) and high protein binding (~80%).

This guide is designed for researchers establishing PK profiles in rodent (rat) or lagomorph (rabbit) models.[1] It focuses on the mechanistic trade-offs between the immediate bioavailability of IV bolus and the depot-effect of IM injection, providing a validated workflow for calculating absolute bioavailability (


).

Scientific Foundation & Mechanism

Mechanism of Action

Ceforanide exerts bactericidal activity by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, inhibiting peptidoglycan cross-linking.[2] Its resilience against degradation by beta-lactamases contributes to its sustained activity against S. aureus and various Enterobacteriaceae.

The Pharmacokinetic Divergence

The choice between IV and IM administration in research models is not merely about convenience; it dictates the drug's exposure profile (AUC) and therapeutic index.

  • Intravenous (IV): Delivers 100% bioavailability (

    
    ) instantaneously.[1] The 
    
    
    
    is achieved at the end of infusion (
    
    
    ). This route is critical for determining the Volume of Distribution (
    
    
    ) and Clearance (
    
    
    ).
  • Intramuscular (IM): Acts as a depot. While Ceforanide is unique in having near-complete bioavailability via IM (~100%), the absorption rate constant (

    
    ) creates a "flip-flop" kinetic potential where absorption limits elimination.
    
Comparative Data (Human vs. Model)

The following table summarizes key PK parameters derived from seminal studies (Smyth et al., Ripa et al.) to serve as a baseline for validation.

ParameterIntravenous (IV)Intramuscular (IM)Notes
Bioavailability (

)
100% (Reference)~98 - 100%Ceforanide shows exceptional IM absorption compared to other cephalosporins.[1]

Immediate (End of infusion)0.5 – 1.0 HourDelayed peak due to muscle vascularization limits.

(1g dose)
~135 µg/mL~69 µg/mLIM peak is approx. 50% of IV peak, but AUC is equivalent.[1]
Half-life (

)
~2.9 Hours~2.9 HoursElimination is renal-dependent; unaffected by route.
Protein Binding ~80%~80%High binding extends half-life.[1]

Experimental Design: Rat Model (Sprague-Dawley)[1]

Rationale: The rat is the standard model for small-molecule PK due to the ability to perform serial blood sampling (cannulation) without requiring terminal sacrifice at every timepoint.

Study Groups
  • Group A (IV Reference):

    
    .[3] Dose: 20 mg/kg.[4]
    
  • Group B (IM Test):

    
    . Dose: 20 mg/kg.[4]
    
  • Group C (Control):

    
    . Vehicle only (Saline).
    

Note: A dose of 20 mg/kg in rats approximates the exposure of a standard 1g human dose based on Body Surface Area (BSA) normalization.

Reagents & Preparation
  • Test Article: Ceforanide (High Purity >98%).

  • Vehicle: Sterile 0.9% Saline or Phosphate Buffered Saline (PBS).

  • Solubility: Ceforanide is freely soluble in water. Prepare fresh on the day of dosing.

  • Concentration: Formulate to deliver volume

    
     mL/kg (e.g., for a 250g rat, inject 0.5 mL; concentration = 10 mg/mL).
    

Detailed Protocols

Intravenous (IV) Administration (Lateral Tail Vein)

Objective: Instantaneous systemic delivery.[1]

  • Restraint: Place the rat in a warm restrainer (37°C) for 5-10 minutes to dilate tail veins.

  • Site Prep: Swab the lateral tail vein with 70% ethanol.

  • Injection:

    • Use a 27G needle or a pre-placed catheter.

    • Insert needle bevel-up at a shallow angle (15°).

    • Administer bolus slowly over 15–30 seconds to prevent transient high-pressure shock.

    • Critical Check: Lack of resistance and clearing of the vessel indicates successful entry. Blanching indicates subcutaneous extravasation (Study Failure).

  • Hemostasis: Apply gentle pressure for 30 seconds.

Intramuscular (IM) Administration (Caudal Thigh)

Objective: Systemic delivery via absorption.[1]

  • Restraint: Manual restraint or anesthesia (Isoflurane) depending on IACUC protocols.

  • Site Selection: The caudal thigh muscles (biceps femoris or quadriceps). Avoid the sciatic nerve (posterior/medial aspect).

  • Injection:

    • Use a 27G needle.

    • Insert needle perpendicular to the skin, approx. 5-8mm deep.

    • Aspirate: Pull back plunger slightly. If blood appears, withdraw and reposition (you have hit a vessel, which would invalidate the IM profile).

    • Inject volume slowly (

      
       mL per site).
      
  • Post-Injection: Massage the muscle gently to distribute the fluid.

Blood Sampling Schedule

To capture the distinct


 and elimination phases, use the following schedule:
  • IV Group: Pre-dose, 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.

  • IM Group: Pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.

  • Note: The early timepoints (2-5 min) are crucial for IV to estimate

    
    . The 30-60 min window is crucial for IM to capture 
    
    
    
    .

Workflow Visualization

The following diagram illustrates the decision logic and experimental flow for this comparative study.

Ceforanide_PK_Study Start Study Initiation (Ceforanide PK) Formulation Drug Formulation (20 mg/kg in Saline) Start->Formulation GroupIV Group A: IV Bolus (Tail Vein) Formulation->GroupIV Direct Systemic GroupIM Group B: IM Injection (Caudal Thigh) Formulation->GroupIM Absorption Phase SampleIV Sampling: 2m, 5m, 15m... (Capture Distribution) GroupIV->SampleIV SampleIM Sampling: 15m, 30m, 1h... (Capture Absorption) GroupIM->SampleIM Bioanalysis LC-MS/MS or HPLC (Plasma Conc.) SampleIV->Bioanalysis SampleIM->Bioanalysis DataCalc PK Calculation (Non-Compartmental) Bioanalysis->DataCalc Output Output: AUC(IM)/AUC(IV) * 100 DataCalc->Output Calculate F%

Caption: Workflow for comparative PK analysis of Ceforanide. IV focuses on distribution phase capture; IM focuses on absorption kinetics.

Data Analysis & Calculations

Bioanalytical Method

Plasma samples should be analyzed using HPLC-UV or LC-MS/MS.

  • Internal Standard: Cefazolin is structurally similar and serves as an excellent internal standard.

  • Protein Precipitation: Use Acetonitrile (1:3 ratio) to precipitate plasma proteins (crucial due to Ceforanide's 80% binding).[1]

Calculation of Bioavailability ( )

Absolute bioavailability is calculated using the Area Under the Curve (AUC) from time 0 to infinity (


).

[1]

Since doses are identical (20 mg/kg), the formula simplifies to the ratio of AUCs.

Statistical Validation
  • Trapezoidal Rule: Use the linear trapezoidal rule for ascending data and log-linear for descending data.

  • Acceptance Criteria: For Ceforanide, the IM group should yield an

    
    .[3][5] If 
    
    
    
    , investigate injection technique (subcutaneous leakage) or formulation issues (precipitation at site).

References

  • Smyth, R. D., et al. (1979). "Clinical pharmacokinetics and safety of high doses of ceforanide (BL-S786R) and cefazolin."[6] Antimicrobial Agents and Chemotherapy.[3][5][6][7][8]

  • Ripa, S., et al. (1982). "Pharmacokinetics of ceforanide."[5][9] Antimicrobial Agents and Chemotherapy.[3][5][6][7][8]

  • Mulligan, M. E., et al. (1982). "Ceforanide: antibacterial activity, pharmacology, and clinical efficacy." Pharmacotherapy.[3][4][5][7][8][10][11]

  • Gibaldi, M., & Perrier, D. (1982).Pharmacokinetics. 2nd rev. ed., Marcel Dekker.

Sources

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ceforanide Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for determining the Minimum Inhibitory Concentration (MIC) of Ceforanide lysine, a second-generation cephalosporin antibiotic.[1] Designed for researchers, microbiologists, and drug development professionals, this document elucidates the fundamental principles of antimicrobial susceptibility testing (AST) and offers robust, step-by-step protocols for the broth microdilution and agar dilution methods. Grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), these protocols are designed to ensure accuracy, reproducibility, and self-validation.[2][3] Beyond procedural steps, this guide explains the scientific rationale behind key experimental choices, discusses common bacterial resistance mechanisms, and provides a framework for data interpretation, empowering researchers to generate high-quality, reliable data.

Scientific Background: Understanding Ceforanide and MIC

Ceforanide: A Second-Generation Cephalosporin

Ceforanide is a semi-synthetic, broad-spectrum, second-generation cephalosporin antibiotic with bactericidal activity.[1][4] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[5][6][7]

Mechanism of Action: Ceforanide binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan synthesis.[4][8] This interference with the cross-linking of peptidoglycan units compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[4][8]

  • Spectrum of Activity: Ceforanide is active against a range of Gram-positive and Gram-negative organisms. It demonstrates susceptibility against many coliforms, including Escherichia coli, Klebsiella spp., Enterobacter spp., and Proteus spp.[9] However, it is notably less active against most Gram-positive organisms compared to first-generation cephalosporins, and organisms like Pseudomonas aeruginosa and most strains of Serratia marcescens are typically resistant.[9]

  • Mechanisms of Resistance: Bacterial resistance to Ceforanide and other cephalosporins can arise through several mechanisms:[10]

    • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[6]

    • Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the drug.[6][10]

    • Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria that limit drug entry.

    • Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell.

The Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the most fundamental quantitative measure of an antimicrobial agent's in vitro activity against a specific microorganism. It is defined as the lowest concentration (typically in µg/mL) of an antibiotic that prevents the visible growth of a bacterium after overnight incubation under standardized conditions.[11][12]

Why MIC is Critical:

  • Efficacy Evaluation: It is a primary metric for assessing the potency of a new or existing antibiotic.

  • Resistance Surveillance: Tracking MIC shifts over time helps in monitoring the emergence and spread of antimicrobial resistance.

  • Therapeutic Guidance: MIC values, in conjunction with clinical breakpoints, help classify a bacterium as susceptible, intermediate, or resistant to a particular drug, which is essential for guiding effective treatment choices.[11][13]

Methodologies for MIC Determination

The two most widely accepted and standardized methods for MIC determination are broth dilution and agar dilution.[2][14]

  • Broth Microdilution: This method uses 96-well microtiter plates to test a range of antibiotic concentrations in a liquid growth medium.[14][15] It is highly efficient for testing multiple drugs or isolates simultaneously.

  • Agar Dilution: This method involves incorporating the antibiotic directly into an agar medium, onto which standardized bacterial inocula are spotted.[14][16] It is considered a gold standard by many and is particularly useful for testing fastidious organisms or large numbers of isolates against a single drug.

The following sections provide detailed protocols for both methods, grounded in CLSI M07 guidelines.[2]

Core Protocols: Determining the MIC of Ceforanide Lysine

Preparation of Ceforanide Lysine Stock Solution

Scientist's Note: The accurate preparation of the antibiotic stock solution is the cornerstone of a reliable MIC assay. Ceforanide is often formulated as a lysine salt to improve solubility.[17][18] However, it is sparingly soluble in water but readily soluble in DMSO.[1] Using a high-purity, anhydrous solvent is critical, as absorbed moisture can degrade the compound and affect solubility.[19]

Materials:

  • Ceforanide lysine powder (note the potency/purity from the Certificate of Analysis)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

Protocol:

  • Potency Calculation: Before weighing, account for the potency of the Ceforanide powder using the information from the Certificate of Analysis. All calculations should be based on the activity of the free base.

    • Mass to weigh (mg) = (Desired Concentration (µg/mL) * Volume (mL)) / (Assay Potency (µg/mg))

    • Example: To prepare a 10 mL stock solution at 1280 µg/mL from a powder with 95% potency (950 µg/mg): Mass = (1280 * 10) / 950 = 13.47 mg

  • Weighing: Accurately weigh the calculated mass of Ceforanide lysine powder in a sterile tube using an analytical balance.

  • Dissolution: Add the required volume of anhydrous DMSO to the tube. For a 1280 µg/mL stock, you might prepare a more concentrated initial stock (e.g., 12,800 µg/mL or 10X) to minimize the volume of DMSO added to the growth medium (ideally ≤1% v/v).

  • Vortexing: Vortex the solution thoroughly until all powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage:

    • Short-term (up to 1 month): Store the stock solution at -20°C.[19]

    • Long-term (6-12 months): Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[19]

Trustworthiness Check: Label aliquots clearly with the compound name, concentration, solvent, preparation date, and expiry date. Never use a stock solution that has precipitated or appears discolored.

Broth Microdilution Protocol

Workflow Overview:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-Well) cluster_analysis Analysis A Prepare Ceforanide Stock Solution E Create Serial Dilutions of Ceforanide across plate A->E B Prepare Standardized Bacterial Inoculum (0.5 McFarland) F Inoculate wells with bacterial suspension B->F C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) D Dispense CAMHB to all wells C->D D->E E->F H Incubate Plate (35°C, 16-20h) F->H G Include Sterility & Growth Controls G->H I Read Results: Identify lowest concentration with no visible growth H->I J Validate Controls I->J K Determine MIC Value J->K If Valid

Caption: Workflow for Broth Microdilution MIC Determination.

Materials:

  • Ceforanide lysine stock solution

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture (log-phase growth)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Transfer colonies to a tube of sterile saline or broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Working Suspension: Dilute this standardized suspension 1:150 in CAMHB. This will yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. Scientist's Note: The final inoculum density is critical. Too high an inoculum can lead to falsely elevated MICs (inoculum effect), while too low a density can result in falsely low MICs. Preparing the working suspension just before use is crucial for bacterial viability.

  • Plate Preparation (Serial Dilution):

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. Well 1 will be the highest concentration, and well 11 will be the growth control. Well 12 serves as the sterility control.

    • Prepare an intermediate dilution of your Ceforanide stock solution. For example, if your highest desired concentration is 128 µg/mL, dilute your stock in CAMHB to 256 µg/mL.

    • Add 100 µL of this 256 µg/mL Ceforanide solution to well 1.

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.

    • Continue this 2-fold serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10.

    • This leaves well 11 with no drug (Growth Control) and well 12 empty for now (Sterility Control).

  • Inoculation:

    • Using a multichannel pipette, add 50 µL of the working bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

    • Add 50 µL of sterile CAMHB (without bacteria) to well 12. This is your sterility control.

    • The final volume in each well is 100 µL. The final inoculum is ~5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate with a lid to prevent evaporation.

    • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Validate Controls First:

      • Sterility Control (Well 12): Must be clear (no growth).

      • Growth Control (Well 11): Must show clear, robust turbidity.

      • If controls are invalid, the entire plate must be discarded.

    • Determine MIC: Place the plate on a reading stand. The MIC is the lowest concentration of Ceforanide lysine that shows no visible growth (i.e., the first clear well).

Agar Dilution Protocol

Materials:

  • Ceforanide lysine stock solution

  • Molten Mueller-Hinton Agar (MHA), maintained at 45-50°C in a water bath

  • Sterile petri dishes (90 mm or 150 mm)

  • Bacterial inoculum (prepared as in 3.2.1)

  • Inoculum replicating device (e.g., Steers replicator)

Step-by-Step Methodology:

  • Plate Preparation:

    • Label a series of sterile petri dishes with the desired Ceforanide concentrations and one for a growth control.

    • For each concentration, add a calculated volume of the Ceforanide stock solution to a tube of molten MHA to achieve the final desired concentration. For example, to prepare a 32 µg/mL plate, add 1 mL of a 640 µg/mL Ceforanide stock to 19 mL of molten agar.

    • For the growth control plate, add an equivalent volume of sterile solvent (DMSO/water).

    • Immediately mix the agar-drug solution by inverting the tube 2-3 times (avoiding bubbles) and pour into the corresponding petri dish.

    • Allow the plates to solidify on a level surface. Scientist's Note: The temperature of the molten agar is critical. If it's too hot (>50°C), it can degrade the antibiotic. If it's too cool, it will solidify before proper mixing can occur. Preparing plates no more than 24 hours in advance and storing them at 2-8°C is recommended.

  • Inoculum Preparation:

    • Prepare the bacterial suspension to a 0.5 McFarland standard as described previously. This suspension will be used directly for inoculation.

  • Inoculation:

    • Dip the pins of the inoculum replicating device into the standardized bacterial suspension.

    • Carefully spot the inoculum onto the surface of the agar plates, starting with the growth control plate and proceeding from the lowest to the highest drug concentration.

    • Allow the inoculum spots to dry completely before inverting the plates for incubation.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of Ceforanide lysine that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded. The growth control plate must show confluent growth.

Quality Control (QC) and Data Interpretation

The Role of QC Strains

Trustworthiness Pillar: A self-validating system requires constant verification of its performance. QC strains are well-characterized microorganisms with known, predictable MIC values.[20] Running these strains in parallel with your test isolates ensures that all components of the assay—media, antibiotic, inoculum, and incubation—are performing within specification.

Recommended QC strains for testing cephalosporins include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™ [21]

QC Procedure:

  • Perform a full MIC determination on the appropriate QC strain(s) with every batch of tests.

  • Compare the resulting MIC value to the acceptable ranges published in the latest CLSI M100 document.

  • If the QC result falls outside the acceptable range, the results for the test isolates are considered invalid and the assay must be repeated after troubleshooting.

Data Presentation and Interpretation

Summarize quantitative MIC data in a clear, structured table.

Table 1: Example MIC Data for Ceforanide Lysine

Bacterial IsolateSourceMIC (µg/mL)Interpretation
E. coli (Clinical Isolate 1)Urine4S
E. coli (Clinical Isolate 2)Blood32R
S. aureus (Clinical Isolate 1)Wound8S
P. aeruginosa (Clinical Isolate 1)Sputum>128R
E. coli ATCC® 25922™QC Strain2(Within Range)
S. aureus ATCC® 29213™QC Strain1(Within Range)
Interpretation (S=Susceptible, I=Intermediate, R=Resistant) is based on established clinical breakpoints.

Interpreting MIC Values:

  • Direct Comparison: The MIC value of one antibiotic cannot be directly compared to the MIC of another to determine which is "better".[11] Each drug has a unique breakpoint.

  • Breakpoints: Clinical breakpoints are specific MIC values used to categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[13][22] These are established by regulatory bodies like CLSI and EUCAST based on clinical, microbiological, and pharmacokinetic/pharmacodynamic data.

  • Decision Logic:

MIC_Interpretation start Obtain MIC Value for Isolate breakpoint Compare MIC to Clinical Breakpoints (CLSI/EUCAST) start->breakpoint susceptible MIC ≤ Susceptible Breakpoint Category: Susceptible (S) High likelihood of therapeutic success. breakpoint->susceptible ≤ S intermediate MIC > Susceptible Breakpoint AND MIC ≤ Resistant Breakpoint Category: Intermediate (I) Success possible in body sites where drug concentrates or with high dosage. breakpoint->intermediate > S, ≤ R resistant MIC > Resistant Breakpoint Category: Resistant (R) High likelihood of therapeutic failure. breakpoint->resistant > R

Caption: Decision tree for interpreting MIC results using breakpoints.

References

  • PharmaCompass. (n.d.). Ceforanide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Counts, G. W., Gregory, D., Zeleznik, D., Turck, M., & Holmes, K. K. (1981). Ceforanide: antibacterial activity, pharmacology, and clinical efficacy. PubMed. Retrieved from [Link]

  • Shomu's Biology. (2022, April 20). Cephalosporin explained | classification, mechanism of action [Video]. YouTube. Retrieved from [Link]

  • Tariq, M. A., & Vashisht, R. (2023). Cephalosporins. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Urology Textbook. (n.d.). Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. Retrieved from [Link]

  • Al-Abri, S., et al. (2024). Exploring the Chemical Space of Cephalosporins Across Generations. MDPI. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). Clinical Breakpoint Tables. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Kim, Y., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 39(6), 553–558. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved from [Link]

  • Google Patents. (n.d.). CN101941982B - Novel preparation method of pharmaceutical ceforanide.
  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Livermore, D. M. (1987). Mechanisms of Resistance to Cephalosporin Antibiotics. Drugs, 34 Suppl 2, 64–88. Retrieved from [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(7), 1055. Retrieved from [Link]

  • Google Patents. (n.d.). CN101941982A - Novel preparation method of pharmaceutical ceforanide.
  • Huband, M. D., et al. (2017). Determination of Disk Diffusion and MIC Quality Control Guidelines for High-Dose Cefepime-Tazobactam (WCK 4282), a Novel Antibacterial Combination Consisting of a β-Lactamase Inhibitor and a Fourth-Generation Cephalosporin. Journal of Clinical Microbiology, 55(12), 3511–3521. Retrieved from [Link]

  • The Antimicrobial Resistance Channel. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method [Video]. YouTube. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5026–5032. Retrieved from [Link]

  • Liofilchem. (2022, July 19). MIC Test Strip Application Guide. Retrieved from [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141–160. Retrieved from [Link]

  • International Arab Conference on Laboratory Medicine (IACLD). (n.d.). MIC & Etest. Retrieved from [Link]

  • Szafrański, S. P., & Winkel, B. S. J. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]

  • Jones, R. N. (1996). The Evolution of Resistance to Cephalosporins. Journal of Chemotherapy, 8(sup2), 31-38. Retrieved from [Link]

  • Ripa, S., et al. (1982). Pharmacokinetics of ceforanide. Antimicrobial Agents and Chemotherapy, 21(2), 323–326. Retrieved from [Link]

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • Chen, W., et al. (2024). Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study. International Journal of Molecular Sciences, 25(16), 8887. Retrieved from [Link]

  • Leibniz Institute DSMZ. (n.d.). Quality Control Strains. Retrieved from [Link]

  • Google Patents. (n.d.). US6329548B1 - Aqueous stable lysine solution.
  • National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Kahlmeter, G. (2003). Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests. Journal of Antimicrobial Chemotherapy, 52(4), 549-555. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. Retrieved from [Link]

  • Livermore, D. M. (1987). Mechanisms of resistance to cephalosporin antibiotics. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5026-5032. Retrieved from [Link]

  • Al-kassas, R., et al. (2018). Investigation Into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs. Journal of Pharmaceutical Sciences, 107(10), 2674-2685. Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

Sources

Ceforanide lysine as a reference standard in antibiotic assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ceforanide Lysine as a Reference Standard in Antibiotic Assays

Introduction: The Role of Ceforanide Lysine

Ceforanide Lysine is the L-lysine salt form of Ceforanide, a second-generation cephalosporin antibiotic.[1][2][3][4] While the active pharmaceutical ingredient (API) responsible for bactericidal activity is the ceforanide anion, the lysine salt formulation is critical for parenteral administration due to its enhanced solubility and physiological compatibility compared to the free acid or sodium salt forms.

In analytical workflows, Ceforanide Lysine serves as a specialized Reference Standard (RS).[4][5] It is used not only to assay the potency of the antibiotic but also to validate the stoichiometry of the salt formation, which directly impacts the drug's stability and pharmacokinetics.

Key Technical Distinction:

  • Ceforanide (Free Acid): MW ~519.56 g/mol .[4] Poorly water-soluble.[2][4]

  • Ceforanide Lysine (Salt): MW ~665.7 g/mol .[2][3][4] Highly water-soluble.[4]

  • Stoichiometry: 1.28 g of Ceforanide Lysine

    
     1.00 g of Ceforanide activity.[2][3]
    

Chemical Properties & Handling Protocols

To ensure Scientific Integrity , the handling of the reference standard must prevent degradation (hydrolysis of the


-lactam ring) and hygroscopic error.
Storage and Stability
  • State: White to off-white crystalline powder.[4]

  • Storage:

    
     (Long-term) or 
    
    
    
    (Working standards). Desiccate to prevent hydrolysis.[4]
  • Hygroscopicity: The lysine salt is moderately hygroscopic. Weighing must be performed rapidly in a controlled humidity environment (<40% RH).[4]

Reconstitution Strategy
  • Solvent: Use neutral pH buffers (Phosphate pH 6.[4]0) or Water for Injection (WFI).[4] Avoid alkaline solvents which rapidly degrade the

    
    -lactam ring.[4]
    
  • Stability in Solution: Solutions are stable for <24 hours at

    
    . Protocol Rule:  Prepare fresh standards daily.
    

Analytical Protocol: HPLC Assay

This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the potency of Ceforanide Lysine.[4] It is designed to be self-validating by including resolution checks between the antibiotic and the lysine counter-ion (though lysine is often transparent at this wavelength, its separation prevents matrix interference).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1),

mm, 5

m
Standard stationary phase for cephalosporins; provides adequate retention of the polar anion.[4]
Mobile Phase Phosphate Buffer (pH 6.0) : Methanol : Acetonitrile (80:10:[4]10)pH 6.0 stabilizes the molecule; organic modifiers adjust retention time (

).[4]
Flow Rate 1.0 mL/minStandard backpressure management.[4]
Detection UV @ 254 nmMax absorption of the phenyl/tetrazole moieties.[4]
Injection Vol 10 - 20

L
Dependent on sensitivity requirements.[4]
Temp

Ambient control to prevent retention drift.
Step-by-Step Workflow

Step 1: Buffer Preparation Dissolve 6.8 g of Monobasic Potassium Phosphate (


) in 900 mL of HPLC-grade water.[4] Adjust pH to 6.0 

0.1 with 1N KOH. Dilute to 1000 mL.[4] Filter through 0.45

m nylon membrane.[4]

Step 2: Standard Preparation (The "Bracketing" Standard)

  • Accurately weigh 50.0 mg of Ceforanide Lysine RS into a 50 mL volumetric flask.

  • Dissolve in Mobile Phase.[4] Sonicate for 2 minutes if necessary (avoid heat).

  • Dilute to volume (Conc: 1.0 mg/mL).

  • Check: Calculate the "Free Acid Equivalent" concentration:

    
    [4]
    

Step 3: System Suitability Test (SST) Inject the standard solution 5 times.[4]

  • Requirement: RSD of peak area

    
     2.0%.
    
  • Tailing Factor:

    
    .[4][6]
    
  • Theoretical Plates:

    
    .[4]
    

Step 4: Sample Analysis Inject sample and standard in the following sequence: Std 1 -> Std 2 -> Sample A -> Sample B -> Std 3 This bracketing ensures drift correction.

Visualization: Method Logic & Calculation

The following diagram illustrates the decision logic for selecting the correct calculation factor based on the Reference Standard used (Acid vs. Lysine Salt).

Ceforanide_Assay_Logic Start Start Analysis Check_RS Identify Reference Standard (RS) Start->Check_RS Is_Lysine Is RS Ceforanide Lysine? Check_RS->Is_Lysine Path_Salt Use Salt Weight Directly (MW ~665.7) Is_Lysine->Path_Salt Yes Path_Acid Use Acid Weight (MW ~519.6) Is_Lysine->Path_Acid No HPLC_Run HPLC Injection (UV @ 254nm) Path_Salt->HPLC_Run Calc_Factor Apply Stoichiometric Factor (1.28 Salt : 1.0 Acid) Path_Acid->Calc_Factor Target is Salt Form Calc_Factor->HPLC_Run Result Calculate Potency (Lysine-Free Basis) HPLC_Run->Result

Caption: Logic flow for correcting molecular weight differences between Ceforanide Acid and Ceforanide Lysine during potency calculation.

Lysine Content Verification (Secondary Assay)

Since the drug is a salt, the Molar Ratio of Lysine to Ceforanide is a critical quality attribute.

  • Method: HPLC with OPA-derivatization (Pre-column) or direct detection at 210 nm (low sensitivity) or Amino Acid Analyzer.[4]

  • Simplified Protocol (Direct UV @ 210 nm):

    • Column: Amino Acid C18 or HILIC column.

    • Mobile Phase: 0.1% Phosphoric Acid (aqueous).[4]

    • Rationale: Lysine is highly polar and requires aqueous conditions or ion-pairing to retain on C18.[4]

    • Acceptance Criteria: The molar ratio should be

      
       (Lysine : Ceforanide).[4]
      

References

  • United States Pharmacopeia (USP). Ceforanide for Injection Monograph.[4] USP-NF.[4] [4]

  • Campoli-Richards, D. M., Lackner, T. E., & Monk, J. P. (1987).[4] Ceforanide: A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy. Drugs, 34(4), 411-437.[4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 43507, Ceforanide.[4][4]

  • DrugBank Online. Ceforanide: Pharmacology and Structure.[4] DB00923.[4] [4]

  • MedChemExpress. Ceforanide Lysine Product Datasheet.

Sources

Application Notes and Protocols for the Experimental Use of Ceforanide Lysine in Animal Infection Models

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ceforanide lysine in preclinical animal infection models. This document outlines the scientific rationale, detailed experimental protocols, and data analysis frameworks necessary for the robust evaluation of Ceforanide's efficacy against bacterial pathogens.

Introduction to Ceforanide

Ceforanide is a second-generation cephalosporin antibiotic with bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step in peptidoglycan synthesis.[3] This disruption of cell wall integrity leads to bacterial cell lysis and death. Ceforanide is formulated as a lysine salt for parenteral administration.[4]

A key characteristic of Ceforanide is its relatively long elimination half-life compared to some other cephalosporins, which allows for less frequent dosing intervals.[3][5] Pharmacokinetic studies have been conducted in various animal species, providing a basis for dose selection in preclinical models.[5]

Core Principles for In Vivo Efficacy Evaluation

The successful in vivo evaluation of an antibiotic like Ceforanide hinges on several key principles:

  • Selection of an appropriate animal model: The chosen model should accurately mimic the human infection of interest.

  • Characterization of the infecting pathogen: The bacterial strain used should be well-characterized in terms of its susceptibility to Ceforanide (e.g., determination of Minimum Inhibitory Concentration - MIC).

  • Ethical considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare, typically overseen by an Institutional Animal Care and Use Committee (IACUC).

  • Robust experimental design and statistical analysis: Studies should be adequately powered and statistically analyzed to yield meaningful and reproducible results.[6]

Mechanism of Action of Ceforanide

The bactericidal effect of Ceforanide is achieved through the acylation of the transpeptidase domain of PBPs. This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan chains and ultimately compromising the structural integrity of the bacterial cell wall.

Ceforanide Ceforanide PBP Penicillin-Binding Proteins (PBPs) Ceforanide->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes final step of Cell_lysis Cell_lysis PBP->Cell_lysis Inhibition of PBPs leads to defective cell wall and... Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Forms

Caption: Ceforanide's Mechanism of Action.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

The efficacy of β-lactam antibiotics like Ceforanide is primarily correlated with the time that the free drug concentration remains above the MIC of the infecting pathogen (%fT>MIC).[7] For cephalosporins, a %fT>MIC of 60-70% of the dosing interval is often associated with maximal bactericidal effect.[7] Therefore, understanding the pharmacokinetic profile of Ceforanide in the chosen animal model is crucial for designing effective dosing regimens. Allometric scaling can be a useful tool for extrapolating pharmacokinetic parameters across different animal species.[8]

Data Presentation and Analysis

All quantitative data from these studies should be presented clearly, and statistical significance should be determined using appropriate methods.

ParameterMurine Pneumonia ModelMurine SSTI ModelRabbit Osteomyelitis Model
Primary Efficacy Endpoint Survival rate, Lung CFU/gramLesion size (mm²), Skin CFU/gramBone CFU/gram, Radiographic score
Secondary Endpoints Histopathology score, BALF cytokine levelsHistopathology score, Tissue cytokine levelsHistopathology score, Systemic inflammation markers
Statistical Analysis Log-rank (Mantel-Cox) test for survival, Mann-Whitney U test for CFU countsTwo-way ANOVA for lesion size, Mann-Whitney U test for CFU countsMann-Whitney U test for CFU counts and scores

Experimental Protocols

PART 1: General Preparations and Ethical Considerations

1.1. Animal Welfare and Ethical Approval

All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[9] Experiments should be designed to minimize animal suffering and use the minimum number of animals necessary to obtain statistically valid results.

1.2. Preparation of Ceforanide Lysine for Injection

Ceforanide for injection is a sterile mixture of Ceforanide and L-Lysine.[4]

  • Reconstitution: Reconstitute the lyophilized powder with a sterile diluent such as Sterile Water for Injection or 0.9% Sodium Chloride Injection. The volume of diluent will depend on the desired final concentration.

start Start weigh Accurately weigh Ceforanide lysine powder start->weigh reconstitute Reconstitute with sterile diluent (e.g., SWFI) weigh->reconstitute mix Vortex until fully dissolved reconstitute->mix filter Sterile filter (0.22 µm) if necessary mix->filter use Use immediately for animal dosing filter->use store Store at 2-8°C, protected from light (if immediate use is not possible) filter->store end End use->end store->use

Caption: Workflow for Ceforanide Lysine Solution Preparation.

PART 2: Murine Pneumonia Model

This model is suitable for evaluating the efficacy of Ceforanide against respiratory pathogens like Staphylococcus aureus.

2.1. Materials

  • 6-8 week old female BALB/c mice

  • Staphylococcus aureus strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Anesthesia (e.g., ketamine/xylazine)

  • Ceforanide lysine

  • Sterile PBS

2.2. Protocol

  • Bacterial Culture Preparation: Culture S. aureus overnight in TSB at 37°C. The following day, subculture the bacteria in fresh TSB and grow to mid-log phase. Wash the bacterial cells with sterile PBS and adjust the concentration to approximately 1-5 x 10⁸ CFU/mL.

  • Infection: Anesthetize the mice. Intranasally inoculate each mouse with 50 µL of the bacterial suspension (25 µL per nostril).

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), administer Ceforanide lysine or vehicle control via a suitable route (e.g., subcutaneous or intraperitoneal injection). A starting dose range for a dose-finding study could be 10-100 mg/kg, administered every 12 hours, based on pharmacokinetic data and dosing of similar cephalosporins.[5][12]

  • Monitoring: Monitor the animals at least twice daily for clinical signs of illness and record survival.

  • Efficacy Assessment (Bacterial Load): At a specified endpoint (e.g., 24 or 48 hours post-treatment), euthanize a subset of animals. Aseptically remove the lungs and homogenize in sterile PBS. Perform serial dilutions of the lung homogenate and plate on TSA plates to determine the number of CFU per gram of lung tissue.[13]

  • Efficacy Assessment (Histopathology): Fix a portion of the lung tissue in 10% neutral buffered formalin for histopathological analysis. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for inflammation, alveolar damage, and bacterial colonies.[14]

PART 3: Murine Skin and Soft Tissue Infection (SSTI) Model

This model is useful for assessing Ceforanide's efficacy against skin pathogens.

3.1. Materials

  • 6-8 week old female BALB/c mice

  • Staphylococcus aureus strain (e.g., USA300)

  • TSB and TSA

  • Electric clippers

  • Ceforanide lysine

  • Sterile PBS

3.2. Protocol

  • Preparation: Anesthetize the mice and shave a small area on their backs.

  • Infection: Inject a volume of 50-100 µL of a mid-log phase culture of S. aureus (approximately 1-5 x 10⁷ CFU) intradermally or subcutaneously into the shaved area.

  • Treatment: Begin treatment with Ceforanide lysine (e.g., 10-100 mg/kg, every 12 hours) or vehicle control at a specified time post-infection.

  • Monitoring: Measure the size of the skin lesion (length and width) daily using calipers.

  • Efficacy Assessment (Bacterial Load): At the end of the study, euthanize the animals and excise the skin lesion and surrounding tissue. Homogenize the tissue in sterile PBS and determine the CFU per gram of tissue by plating serial dilutions.

  • Efficacy Assessment (Histopathology): Fix a portion of the skin lesion for H&E staining and histopathological evaluation of inflammation and tissue necrosis.

PART 4: Rabbit Osteomyelitis Model

This model is more complex and is used to evaluate antibiotic efficacy in bone infections.

4.1. Materials

  • New Zealand White rabbits (2.5-3.0 kg)

  • Staphylococcus aureus strain

  • Surgical instruments

  • Anesthesia and analgesia

  • Ceforanide lysine

  • Sterile PBS

4.2. Protocol

  • Surgical Procedure: Anesthetize the rabbit. Make an incision over the tibia and expose the bone. Drill a small hole through the cortex into the medullary cavity.

  • Infection: Inoculate the medullary cavity with a small volume (e.g., 100 µL) of a high concentration of S. aureus (e.g., 10⁶ CFU).[15]

  • Wound Closure: Close the wound in layers.

  • Treatment: After a set period to allow the infection to establish (e.g., 7 days), begin treatment with Ceforanide lysine. A potential starting dose, based on pharmacokinetic data and doses of other cephalosporins in rabbits, could be in the range of 30-50 mg/kg every 12 hours.[5][16]

  • Monitoring: Monitor the animals for signs of lameness, swelling, and systemic illness. Perform periodic radiographs to assess bone changes.

  • Efficacy Assessment (Bacterial Load): At the study endpoint, euthanize the rabbit and aseptically collect the infected tibia. Remove any soft tissue, pulverize the bone, and homogenize in sterile PBS. Determine the CFU per gram of bone by plating serial dilutions.[15]

  • Efficacy Assessment (Histopathology): Decalcify a portion of the infected bone, embed in paraffin, section, and stain with H&E to evaluate for inflammation, bone necrosis, and bacterial colonies.

start Start animal_prep Animal Preparation (Anesthesia, Shaving, etc.) start->animal_prep infection Bacterial Inoculation (Site-specific) animal_prep->infection treatment_initiation Initiate Treatment (Ceforanide or Vehicle) infection->treatment_initiation monitoring Daily Monitoring (Clinical Signs, Lesion Size, etc.) treatment_initiation->monitoring endpoint Study Endpoint monitoring->endpoint euthanasia Euthanasia endpoint->euthanasia tissue_collection Tissue Collection (Lung, Skin, or Bone) euthanasia->tissue_collection bacterial_load Bacterial Load Determination (CFU/gram) tissue_collection->bacterial_load histopathology Histopathological Analysis tissue_collection->histopathology data_analysis Data Analysis and Interpretation bacterial_load->data_analysis histopathology->data_analysis end End data_analysis->end

Caption: General Workflow for Animal Infection Model Studies.

References

  • PharmaCompass. (n.d.). Ceforanide. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Ceforanide for Injection. Retrieved from [Link]

  • Leitner, F., et al. (1980). Comparative Pharmacokinetics of Ceforanide (BL-S786R) and Cefazolin in Laboratory Animals and Humans. Antimicrobial Agents and Chemotherapy, 17(2), 188-193. Retrieved from [Link]

  • Pape, J., et al. (2022). Pharmacokinetics and safety of ceftiofur crystalline free acid in New Zealand White rabbits (Oryctolagus cuniculus). American Journal of Veterinary Research, 83(6), 1-7. Retrieved from [Link]

  • Drugs.com. (2023). Cefotaxime Dosage. Retrieved from [Link]

  • Médecins Sans Frontières. (n.d.). CEFOTAXIME injectable. Retrieved from [Link]

  • Wallace, R. J., et al. (1981). Ceforanide: in vitro and clinical evaluation. Antimicrobial Agents and Chemotherapy, 20(4), 440-444. Retrieved from [Link]

  • Fass, R. J. (1983). Ceforanide: antibacterial activity, pharmacology, and clinical efficacy. Annals of Internal Medicine, 98(4), 526-532. Retrieved from [Link]

  • Brogden, R. N., et al. (1984). Ceforanide. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy. Drugs, 28(6), 504-531. Retrieved from [Link]

  • Ripa, S., et al. (1982). Pharmacokinetics of ceforanide. Antimicrobial Agents and Chemotherapy, 21(2), 323-326. Retrieved from [Link]

  • Hospira, Inc. (n.d.). Cefazolin for Injection, USP. Retrieved from [Link]

  • PetPlace. (2015). Cefotaxime (Claforan®) for Dogs and Cats. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Staphylococcus aureus Pneumonia Model. Retrieved from [Link]

  • Wang, S., et al. (2018). A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains. Toxins, 10(12), 501. Retrieved from [Link]

  • Gau, J. P., et al. (2017). A novel model of inducing chronic osteomyelitis in rabbits. Archives of Bone and Joint Surgery, 5(6), 413-419. Retrieved from [Link]

  • Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, 43(4), 244-258. Retrieved from [Link]

  • Knippenberg, S., et al. (2015). Histopathological changes and inflammatory and cell death pathways in the lungs of Balb/c mice with pneumonia induced by different concentrations of Staphylococcus aureus. Mediators of Inflammation, 2015, 932185. Retrieved from [Link]

  • Michael, D. R., & Davies, M. (2014). Design and Statistical Analysis of Animal Experiments: Introduction to this Issue. ILAR Journal, 55(3), 395-397. Retrieved from [Link]

  • Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases, 26(1), 1-12.
  • Toutain, P. L., et al. (2010). comparative pharmacokinetics of cephalosporin antimicrobials and accuracy of allometric scaling. BMC Veterinary Research, 6, 33. Retrieved from [Link]

  • Klopfenstein, N. R., et al. (2021). Murine Models for Staphylococcal Infection. Current Protocols, 1(3), e52. Retrieved from [Link]

  • NIH Office of Laboratory Animal Welfare. (n.d.). The IACUC. Retrieved from [Link]

  • UConn Health. (n.d.). Ethics of Animal Use. Retrieved from [Link]

  • Iowa State University Office of Research Ethics. (n.d.). Guidance & Education. Retrieved from [Link]

  • Rice University Office of Research. (n.d.). IACUC Guidelines. Retrieved from [Link]

  • Dell, R. B., et al. (2002). Statistical design and analysis of experiments using laboratory animals. ILAR journal, 43(4), 233-243. Retrieved from [Link]

  • Moine, P., et al. (1995). Efficacies of cefotaxime and ceftriaxone in a mouse model of pneumonia induced by two penicillin- and cephalosporin-resistant strains of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 39(8), 1747-1752. Retrieved from [Link]

  • Norden, C. W. (1984). Comparative evaluation of cefazolin and clindamycin in the treatment of experimental Staphylococcus aureus osteomyelitis in rabbits. The Journal of Infectious Diseases, 149(4), 647. Retrieved from [Link]

  • Li, C., et al. (2024). Implant retention in a rabbit model of fracture-related infection. Bone & Joint Research, 13(3), 127-135. Retrieved from [Link]

  • Wang, L., et al. (2020). Staphylococcus aureus Lung Infection Results in Down-Regulation of Surfactant Protein-A Mainly Caused by Pro-Inflammatory Macrophages. International Journal of Molecular Sciences, 21(8), 2821. Retrieved from [Link]

  • Gupta, V. D. (1985). Stability of cefotaxime sodium after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use. Journal of Clinical Pharmacy and Therapeutics, 10(3), 295-299. Retrieved from [Link]

  • Le Guen, M., et al. (2017). Lung bacterial load was assessed as the ratio between the number of bacteria recovered in each mouse and the number of bacteria injected. Frontiers in Immunology, 8, 103. Retrieved from [Link]

  • Li, G., et al. (2022). Prophylactic Effects of NFκB Essential Modulator–Binding Domain Peptides on Bone Infection: An Experimental Study in a Rabbit Model. Infection and Drug Resistance, 15, 2035-2046. Retrieved from [Link]

  • RxList. (n.d.). Claforan (Cefotaxime): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Cefazolin for injection. Retrieved from [Link]

  • Staphyloccocus aureus Rabbit Osteomyelitis. (2009). PLoS ONE, 4(9), e7072. Retrieved from [Link]

  • Gardner, I. A., et al. (2019). Design, statistical analysis and reporting standards for test accuracy studies for infectious diseases in animals: Progress, challenges and recommendations. Preventive Veterinary Medicine, 162, 13-24. Retrieved from [Link]

  • Frontiers. (2022). Optimal dose of cefotaxime in neonates with early-onset sepsis: A developmental pharmacokinetic model-based evaluation. Retrieved from [Link]

  • YouTube. (2008). Reconstitution of a Powdered Medication. Retrieved from [Link]

  • Martinez-Landeros, J., et al. (2021). Ex vivo infection of murine precision-cut lung tissue slices with Mycobacterium abscessus. Annals of Clinical Microbiology and Antimicrobials, 20(1), 59. Retrieved from [Link]

  • American Journal of Respiratory Cell and Molecular Biology. (2019). Methods in Lung Microbiome Research. Retrieved from [Link]

  • Comparative Analysis of Cephalosporins: Pharmacokinetics and Pharmacodynamics. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). L-Lysine. Retrieved from [Link]

  • Kwiecinski, J. M., & Horswill, A. R. (2020). Immunopathogenesis of Staphylococcus aureus pulmonary infection. Seminars in Immunopathology, 42(4), 439-450. Retrieved from [Link]

  • The Role of Surface Exposed Lysine in Conformational Stability and Functional Properties of Lipase from Staphylococcus Family. (2020). Molecules, 25(17), 3865. Retrieved from [Link]

  • MDPI. (2022). Ex vivo Pharmacokinetic/Pharmacodynamic Integration Model of Cefquinome Against Escherichia coli in Foals. Retrieved from [Link]

  • BPAC NZ. (2023). Antibiotic Guide: choices for common infections. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Ceforanide Lysine Technical Support Center: Aqueous Solution Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Ceforanide Stability in Research

Ceforanide is a second-generation cephalosporin antibiotic that functions by inhibiting bacterial cell wall synthesis, making it a valuable tool in various research applications, from antibacterial assays to preclinical studies.[1][2] The integrity of your experimental outcomes is directly linked to the chemical stability of the ceforanide solutions you employ. The primary mechanism of degradation for ceforanide, as with other β-lactam antibiotics, is the hydrolysis of the β-lactam ring, which results in a loss of its antibacterial activity.[1] This degradation process can be accelerated by several factors including non-optimal pH, elevated temperatures, and the composition of the aqueous buffer.[1]

This guide provides a comprehensive overview of the stability of ceforanide lysine in aqueous solutions, offering field-proven insights, troubleshooting guides, and validated protocols to ensure the reliability and reproducibility of your research.

Data Summary: Recommended Storage Conditions

For quick reference, the following table summarizes the recommended storage conditions for ceforanide lysine in its solid form and in solution. Adherence to these guidelines is the first step in ensuring the chemical integrity of your compound.

FormSolventStorage TemperatureStability PeriodKey Recommendations
Solid Powder N/A-20°CUp to 3 yearsStore in a tightly sealed container, protected from moisture and light.[1][3]
Stock Solution DMSO-80°CUp to 12 monthsPrepare aliquots to avoid repeated freeze-thaw cycles.[1]
Stock Solution DMSO-20°CUp to 1 monthSuitable for shorter-term storage needs.[1]
Reconstituted Aqueous Solution Aqueous Buffer/Media2°C to 8°CUp to 24 hoursRecommended for immediate use.[1] Prepare fresh for each experiment.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the preparation and use of ceforanide lysine solutions.

Q1: Why is my freshly prepared ceforanide aqueous solution slightly yellow?

A1: A faint yellow tinge in cephalosporin solutions is not uncommon and does not necessarily indicate significant degradation.[4] However, a progressive darkening of the color to a more prominent yellow or reddish-yellow upon storage is a visual indicator of degradation and the solution should be discarded.[4] For sensitive applications, it is always best to use a freshly prepared, colorless to faint yellow solution.

Q2: I left my reconstituted aqueous solution on the benchtop for a few hours. Is it still usable?

A2: It is strongly advised against. Cephalosporin stability is highly temperature-dependent.[4][5] At room temperature (~25°C), degradation is significantly accelerated compared to refrigerated conditions (2-8°C).[6] For instance, studies on similar cephalosporins show substantial potency loss in as little as 24-48 hours at room temperature.[4] To ensure the validity of your results, reconstituted aqueous solutions of ceforanide should be kept on ice during use and used within the same day of preparation.[1]

Q3: Can I freeze my reconstituted ceforanide aqueous solution for later use?

A3: While some cephalosporins can be frozen in specific infusion fluids for extended periods, this practice is not universally recommended without specific stability data for your formulation.[7] The process of freezing and thawing can introduce its own stresses on the molecule. For laboratory research, the most reliable practice is to freeze aliquots of a stock solution prepared in a stable, aprotic solvent like DMSO.[1] Aqueous working solutions should be prepared fresh from this stock for each experiment.

Q4: My ceforanide solution appears cloudy or has formed a precipitate. What happened?

A4: This can be due to several reasons:

  • Poor Solubility: You may have exceeded the solubility limit of ceforanide in your chosen aqueous buffer. Ensure your final concentration is within the known solubility range for aqueous solutions.

  • Incompatibility: The buffer system itself or other components in your media may be incompatible with ceforanide lysine. Mixing incompatible drugs or solutions can lead to precipitation.[8]

  • Degradation: Some degradation products may have lower solubility than the parent compound, leading to precipitation over time.

  • pH Issues: The pH of your final solution is critical. Significant shifts in pH upon addition of ceforanide could affect its solubility.

Troubleshooting Steps:

  • Verify the concentration and solubility limits.

  • Check the pH of your buffer before and after adding ceforanide.

  • If using a complex medium, consider dissolving the ceforanide in a simpler, compatible buffer first (e.g., a phosphate buffer) before further dilution.

  • Always visually inspect the solution for clarity before use.[8] If any cloudiness or precipitation is observed, the solution should be discarded.

Q5: How does pH affect the stability of my ceforanide solution?

A5: The pH of the aqueous solution is one of the most critical factors governing ceforanide stability. Like other cephalosporins, ceforanide is susceptible to both acid- and base-catalyzed hydrolysis of its core β-lactam ring.[5] Studies on related compounds show that maximum stability is typically found in a slightly acidic to neutral pH range (approximately pH 4-7).[9] Outside of this optimal range, particularly under alkaline conditions (pH > 7), the rate of degradation increases significantly.[5] Therefore, it is crucial to control and know the pH of your experimental buffer or media.

Experimental Protocols & Workflows

Protocol 1: Preparation of Ceforanide Lysine Stock Solution (10 mM in DMSO)

Expert Insight: Using an anhydrous aprotic solvent like DMSO for the stock solution minimizes aqueous hydrolysis, providing the best long-term stability.[1] This self-validating approach ensures you start every experiment with a reliable, undegraded source of the compound.

Materials:

  • Ceforanide lysine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and micropipettes

Procedure:

  • Weighing: Accurately weigh the required amount of Ceforanide lysine powder. For a 10 mM stock, you would use the molecular weight to calculate the mass needed (e.g., if MW is 519.55 g/mol , weigh 5.20 mg for 1 mL of stock).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the ceforanide powder.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile vials. Store immediately at -80°C for long-term storage (up to 12 months) or -20°C for shorter-term storage (up to 1 month).[1] This prevents degradation from repeated freeze-thaw cycles.

G cluster_prep Protocol 1: Stock Solution Preparation weigh 1. Weigh Ceforanide Lysine Powder dissolve 2. Add Anhydrous DMSO weigh->dissolve mix 3. Vortex to Dissolve dissolve->mix aliquot 4. Aliquot into Vials mix->aliquot store 5. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing Ceforanide stock solution.

Protocol 2: User-Conducted Aqueous Stability Assessment via HPLC

Expert Insight: Since the stability of ceforanide can be highly dependent on the specific buffer, pH, and temperature of your experiment, performing an in-house stability check is the most robust way to ensure data integrity. This protocol provides a framework for a self-validating stability study using High-Performance Liquid Chromatography (HPLC), a standard method for quantifying antibiotic stability.[6]

Materials:

  • Prepared Ceforanide stock solution (from Protocol 1)

  • Your specific aqueous experimental buffer/medium

  • HPLC system with a UV detector and a C18 column

  • Appropriate mobile phase (e.g., acetonitrile and phosphate buffer)

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, incubator at 25°C)

  • Autosampler vials

Procedure:

  • Preparation of Test Solution: Dilute the ceforanide DMSO stock solution into your chosen aqueous buffer to your final working concentration. Prepare a sufficient volume for all time points.

  • Initial Analysis (T=0): Immediately after preparation, take a sample of the aqueous solution, dilute it if necessary for the HPLC assay, and inject it into the HPLC system. Record the peak area of the parent ceforanide peak. This value represents 100% potency.

  • Sample Storage: Dispense the remaining aqueous solution into separate, sealed vials for each future time point and store them under your desired test conditions (e.g., 4°C and 25°C). Protect samples from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours), retrieve one vial from each storage condition. Analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Calculate the percentage of ceforanide remaining at each time point relative to the peak area at T=0. Plot the percentage of remaining ceforanide against time for each storage condition to generate a stability profile. A common threshold for stability is retaining ≥90% of the initial concentration.

G cluster_stability Protocol 2: Aqueous Stability Workflow cluster_storage 3. Store Aliquots prep 1. Prepare Aqueous Solution from DMSO Stock t0 2. Analyze T=0 Sample (HPLC) (Establishes 100% Reference) prep->t0 store_fridge Condition A (e.g., 4°C) t0->store_fridge store_rt Condition B (e.g., 25°C) t0->store_rt analysis 4. Analyze at Time Points (e.g., 2, 4, 8, 24h) store_fridge->analysis store_rt->analysis plot 5. Calculate % Remaining & Plot vs. Time analysis->plot

Caption: Workflow for Ceforanide stability assessment.

Mechanism of Degradation

The primary pathway for the loss of ceforanide activity in aqueous solution is the hydrolysis of the four-membered β-lactam ring. This process, catalyzed by water, acid, or base, opens the ring and renders the molecule unable to bind to the penicillin-binding proteins (PBPs) on the bacterial cell wall.[1][10]

G cluster_factors Accelerating Factors Ceforanide Active Ceforanide (Intact β-Lactam Ring) Inactive Inactive Degradation Products (Opened β-Lactam Ring) Ceforanide->Inactive Hydrolysis Temp High Temperature Temp->Inactive pH Non-Optimal pH (<4 or >7) pH->Inactive Buffer Catalytic Buffers Buffer->Inactive

Caption: General degradation pathway of cephalosporins.

References

  • Title: Stability of cefonicid sodium in infusion fluids Source: PubMed URL: [Link]

  • Title: Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Stability of cefotaxime sodium after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes for pediatric use Source: PubMed URL: [Link]

  • Title: Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity Source: PubMed URL: [Link]

  • Title: Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation Source: PubMed URL: [Link]

  • Title: Ceforanide: antibacterial activity, pharmacology, and clinical efficacy Source: PubMed URL: [Link]

  • Title: What are the compatibility considerations for Ancef (cefazolin) at an intravenous (IV) site? Source: Dr.Oracle URL: [Link]

  • Title: Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent Source: MDPI URL: [Link]

  • Title: Exploring the Chemical Space of Cephalosporins Across Generations Source: MDPI URL: [Link]

  • Title: PHYSICAL AND CHEMICAL STABILITY STUDIES ON CEFOTAXIME AND ITS DOSAGE FORMS BY STABILITY INDICATING HPTLC METHOD Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Ceforanide Source: Wikipedia URL: [Link]

  • Title: Ceforanide. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy Source: PubMed URL: [Link]

  • Title: Degradation Kinetics in Aqueous Solution of Cefotaxime Sodium, a Third-Generation Cephalosporin Source: PubMed URL: [Link]

  • Title: Incompatible intravenous drug combinations and respective physician and nurse knowledge: a study in routine paediatric intensive care Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes Source: PubMed URL: [Link]

  • Title: Inhibition of the Antibiotic Activity of Cephalosporines by Co-Crystallization with Thymol Source: American Chemical Society Publications URL: [Link]

  • Title: Interpretation of pH−Activity Profiles for Acid−Base Catalysis from Molecular Simulations Source: Rutgers University URL: [Link]

  • Title: Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution Source: PubMed URL: [Link]

  • Title: intralipid® 20% & drug compatibility guidelines Source: Alberta Health Services URL: [Link]

  • Title: An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Compatibility of Lactated Ringer's Injection With 94 Selected Intravenous Drugs During Simulated Y-site Administration Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Comparative pharmacokinetics of ceforanide (BL-S786R) and cefazolin in laboratory animals and humans Source: PubMed URL: [Link]

  • Title: To mix or not to mix – compatibilities of parenteral drug solutions Source: Australian Prescriber URL: [Link]

Sources

Troubleshooting inconsistent results in Ceforanide lysine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing Ceforanide lysine in their experiments. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions, empowering you to achieve consistent and reliable results. My approach is rooted in practical, field-proven experience and a deep understanding of the underlying scientific principles.

Troubleshooting Guide: Navigating Inconsistent Results

Inconsistent results in bioassays are a common challenge. This section is structured to help you diagnose and resolve specific issues you may encounter with Ceforanide lysine.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

You're performing broth microdilution or agar dilution assays, and your MIC values for the same bacterial strain are fluctuating significantly between experiments.

Potential Causes & Solutions:

  • Inconsistent Drug Concentration: The actual concentration of active Ceforanide in your stock solutions and final dilutions may be incorrect.

    • Causality: Ceforanide, like many β-lactam antibiotics, is susceptible to hydrolysis, which can be accelerated by improper storage, pH, or repeated freeze-thaw cycles. The lysine salt is intended to improve solubility, but the stability of the active Ceforanide molecule is the primary concern.

    • Troubleshooting Protocol:

      • Prepare Fresh Stock Solutions: For each experiment, prepare a fresh stock solution of Ceforanide lysine in a suitable buffer (e.g., sterile distilled water or PBS). Avoid using stock solutions that have been stored for extended periods, even at -20°C or -80°C, if you suspect degradation.

      • Verify Concentration: If you have access to analytical equipment, verify the concentration of your stock solution using High-Performance Liquid Chromatography (HPLC) or a UV-Vis spectrophotometer with a validated standard curve. A critical review of analytical methods for similar cephalosporins, like cefotaxime, highlights the importance of such quantification for accurate results[1][2].

      • pH of Media: Ensure the pH of your Mueller-Hinton broth or other growth media is within the recommended range (typically 7.2-7.4). Deviations in pH can affect the stability of Ceforanide over the incubation period.

  • Inoculum Variability: The number of bacterial cells you're adding to each well or plate is not consistent.

    • Causality: The "inoculum effect" is a known phenomenon where the MIC of β-lactam antibiotics can appear to increase with a higher starting number of bacteria.

    • Troubleshooting Protocol:

      • Standardize Inoculum: Always prepare your bacterial suspension to a 0.5 McFarland standard.

      • Verify Colony Forming Units (CFU): Periodically, plate a dilution of your standardized inoculum to confirm that your 0.5 McFarland standard corresponds to the correct CFU/mL for your specific bacterial strain and growth conditions.

Issue 2: Poor Solubility or Precipitation of Ceforanide Lysine in Media

You observe cloudiness or precipitate after adding your Ceforanide lysine stock solution to your experimental media.

Potential Causes & Solutions:

  • "Salting Out" Effect: The high salt concentration in some culture media can reduce the solubility of your drug.

    • Causality: While L-lysine is used to enhance the solubility of drugs[3][4], the overall formulation can still be influenced by the ionic strength of the solvent.

    • Troubleshooting Protocol:

      • Prepare a Higher Concentration Stock: Make a more concentrated initial stock solution in a low-salt buffer or sterile water. This allows you to add a smaller volume to your media, minimizing the introduction of a different buffer system.

      • Gentle Warming: Try gently warming the media to 37°C before and after adding the Ceforanide lysine stock solution. Do not overheat, as this can accelerate degradation.

  • pH-Dependent Solubility: The pH of your final solution may not be optimal for Ceforanide lysine solubility.

    • Causality: The ionization state of both the Ceforanide molecule and the lysine counter-ion are pH-dependent, which in turn affects solubility.

    • Troubleshooting Protocol:

      • Check Media pH: Confirm the pH of your culture medium.

      • Small pH Adjustments: If appropriate for your experiment, you can make small, sterile adjustments to the pH of your media. However, be cautious as this can also affect bacterial growth and antibiotic stability.

Experimental Workflow & Decision Tree

The following diagram illustrates a logical workflow for troubleshooting inconsistent Ceforanide lysine results.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis & Troubleshooting A Start: Inconsistent Results Observed B Prepare Fresh Ceforanide Lysine Stock Solution A->B C Standardize Bacterial Inoculum (0.5 McFarland) A->C D Perform Serial Dilutions in Assay Medium B->D C->D E Observe for Precipitation/Cloudiness D->E F Incubate Assay (e.g., 18-24h at 37°C) E->F I Troubleshoot Solubility: - Adjust stock concentration - Check media pH E->I Precipitation Observed G Read Results (e.g., MIC) F->G H Are Results Still Inconsistent? G->H J Troubleshoot Stability: - Use fresh stock for every experiment - Verify concentration (HPLC/UV-Vis) H->J Yes K Troubleshoot Inoculum: - Plate for CFU count - Review standardization procedure H->K Yes L Results are Consistent: Protocol Validated H->L No

Caption: Troubleshooting workflow for Ceforanide lysine experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the lysine salt in Ceforanide lysine?

The addition of L-lysine, a basic amino acid, is a common pharmaceutical strategy to improve the aqueous solubility and dissolution rate of acidic drugs.[5][6] Ceforanide is an acidic molecule, and forming a salt with lysine can enhance its solubility in aqueous solutions, which is advantageous for preparing stock solutions for in vitro experiments.[3][4]

Q2: How should I store Ceforanide lysine powder and stock solutions?

  • Powder: The lyophilized powder should be stored at 2-8°C and protected from light and moisture.

  • Stock Solutions: For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. For longer-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. However, be aware that the stability of cephalosporins in a frozen state can vary, and for sensitive experiments, fresh solutions are always preferable.[7] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the β-lactam ring.

Q3: What is the mechanism of action of Ceforanide?

Ceforanide is a second-generation cephalosporin.[8] Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[9] It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately cell lysis.[10][11]

Q4: Can I use Ceforanide lysine for animal studies?

Yes, Ceforanide has been studied in vivo and has a relatively long elimination half-life of about 3 hours in subjects with normal renal function, which allows for less frequent dosing.[8][12] When preparing formulations for injection, ensure complete dissolution and use a sterile, physiologically compatible vehicle. The pharmacokinetics can be considered essentially linear across a range of doses.[12]

Q5: What are the expected degradation products of Ceforanide, and can they interfere with my experiments?

The primary mechanism of degradation for cephalosporins like Ceforanide is the hydrolysis of the β-lactam ring, which renders the antibiotic inactive.[7] Other potential degradation pathways can involve the side chains. These degradation products are unlikely to have significant antibacterial activity but could potentially interfere with certain analytical or cellular assays. If you suspect degradation is affecting your results, HPLC analysis is the most reliable way to separate and quantify the intact Ceforanide from its breakdown products.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for Ceforanide. Note that some of these values are based on early clinical data and may vary depending on specific experimental conditions.

ParameterValueSource
Elimination Half-Life ~3 hours (in normal renal function)[8]
Protein Binding ~80%[12]
Primary Route of Elimination Renal (85-90% as unchanged drug)[8]
Peak Serum Concentration ~135 µg/mL (after 1g IV infusion)[12]

Protocol: Preparation of Ceforanide Lysine Stock Solution

This protocol provides a standardized method for preparing a 10 mg/mL stock solution.

Materials:

  • Ceforanide lysine powder

  • Sterile, deionized water or Phosphate-Buffered Saline (PBS)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated pipette

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or using appropriate aseptic techniques to ensure sterility.

  • Weighing: Accurately weigh the desired amount of Ceforanide lysine powder. For a 10 mg/mL solution, you might weigh out 10 mg.

  • Dissolution:

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the corresponding volume of sterile water or PBS. For 10 mg of powder to make a 10 mg/mL solution, add 1 mL of solvent.

    • Vortex the tube gently until the powder is completely dissolved. The solution should be clear.

  • Sterilization (Optional): If the initial powder was not sterile, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes.

    • Label each tube clearly with the name of the compound, concentration, and date of preparation.

    • Store at -20°C or -80°C for long-term storage. For immediate use, store at 2-8°C.

References

  • Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Biomatik. (2023).
  • A Troubleshooting Guide for Common Issues in STR Analysis. Forensic. (2024).
  • ELISA Troubleshooting Guide. Bio-Techne.
  • Pharmacokinetics of ceforanide. Ripa, S., et al. (1982). Antimicrobial Agents and Chemotherapy.
  • ELISA Troubleshooting Guide. Thermo Fisher Scientific.
  • A Critical Review of Analytical Methods for Quantification of Cefotaxime. de Oliveira, A. R. M., et al. (2017). Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds. Zhang, Z., et al. (2010). Biomaterials. Available at: [Link]

  • Ceforanide: antibacterial activity, pharmacology, and clinical efficacy. Gump, D. W. (1983). Pharmacotherapy. Available at: [Link]

  • Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis. Tally, F. P., et al. (1981). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • A Critical Review of Analytical Methods for Quantification of Cefotaxime. PubMed. (2017).
  • Investigation Into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs. Nalluri, B. N., et al. (2018). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Does anyone has experience with troubleshooting inconsistent ELISA results? ResearchGate. (2018).
  • Cephalosporins: Mechanism of Action, Adverse Effects and Contraindications. Sparmed.
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Alsalhi, M. S., et al. (2022). RSC Advances. Available at: [Link]

  • Recent analytical methods for cephalosporins in biological fluids. Sweeney, K. R., & Gill, M. A. (1986). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Yamana, T., & Tsuji, A. (1976). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis. Tally, F. P., et al. (1981). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. (2022).
  • Recent analytical methods for cephalosporins in biological fluids. ResearchGate.
  • Synthesis and Biodegradation Test of a New Polyether Polyurethane Foam Produced from PEG 400, L-Lysine Ethyl Ester Diisocyanate (L-LDI) and Bis-hydroxymethyl Furan (BHMF). Gangarossa, A., et al. (2023). Polymers. Available at: [Link]

  • Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. El-Shabrawy, Y. (2016). Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs | Request PDF. ResearchGate.
  • Cephalosporin. Wikipedia. Available at: [Link]

  • Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate. ResearchGate. Available at: [Link]

Sources

Optimizing Ceforanide lysine concentration for antibacterial assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) | Updated: 2025-05-15

Introduction: The Ceforanide Lysine Advantage

Welcome to the Technical Support Center. You are likely here because you are developing antibacterial assays using Ceforanide Lysine , a second-generation cephalosporin.

Why the Lysine salt? While standard Ceforanide (sodium salt or free acid) is common, the Lysine salt variant is engineered for superior solubility and physiological compatibility . The basic amino acid L-lysine acts as a counterion, stabilizing the acidic cephalosporin core and allowing for high-concentration aqueous stock solutions without the need for potentially cytotoxic organic solvents (like DMSO) that can interfere with sensitive biological assays.

This guide moves beyond basic package inserts to address the specific physicochemical and biological variables that ruin experiments.

Module 1: Stock Solution Preparation & Stability

Core Directive: The majority of MIC (Minimum Inhibitory Concentration) failures stem from improper stock solution preparation. Ceforanide is a beta-lactam; it is inherently unstable in solution.

The Protocol: High-Integrity Stock Preparation

Standard: CLSI M07-A10 Guidelines

  • Solvent Selection:

    • Ceforanide Lysine: Soluble in Sterile Distilled Water (dH2O) or Phosphate Buffered Saline (PBS, pH 7.2) .

    • Note: Unlike the free acid form, you do not need to add NaOH or use DMSO for concentrations < 50 mg/mL.

  • Weighing & Calculation:

    • Always calculate based on Potency (µg/mg) , not just gross weight. Lysine adds molecular weight but no antimicrobial activity.

  • Sterilization:

    • Do not autoclave. Beta-lactams hydrolyze rapidly under heat.

    • Use 0.22 µm PES (Polyethersulfone) syringe filters. Avoid Nylon filters as they can bind cephalosporins, reducing actual concentration.

Troubleshooting: Solubility & Stability
SymptomProbable CauseCorrective Action
Precipitation upon thawing "Salting out" effect or pH drift.Vortex vigorously. If precipitate remains, discard. Do not heat >37°C.
Yellow/Orange discoloration Beta-lactam ring hydrolysis (Degradation).Critical Failure. Discard immediately. Stock is compromised.
Lower than expected MIC Potency loss due to freeze-thaw cycles.Aliquot stocks immediately after prep.[1] Never refreeze a thawed aliquot.
Incomplete Dissolution Wrong solvent for the specific salt form.Verify label. If using Free Acid by mistake, add minimal 0.1M NaOH or DMSO. If Lysine Salt, ensure water is pH 6.0–7.5.
Visual Workflow: Stock Solution Decision Tree

StockPrep Start Start: Ceforanide Powder CheckForm Check Label: Salt Form? Start->CheckForm Lysine Lysine Salt CheckForm->Lysine FreeAcid Free Acid / Sodium CheckForm->FreeAcid SolventLys Solvent: Sterile dH2O or PBS Lysine->SolventLys SolventAcid Solvent: DMSO or dilute NaOH FreeAcid->SolventAcid Dissolve Vortex to Dissolve SolventLys->Dissolve SolventAcid->Dissolve Filter Filter: 0.22 µm PES (Low Binding) Dissolve->Filter Aliquot Aliquot & Store -80°C Filter->Aliquot

Figure 1: Decision tree for solvent selection based on Ceforanide salt form to prevent precipitation.

Module 2: Assay Optimization (MIC/MBC)

Core Directive: Ceforanide is a time-dependent antibiotic. The duration of exposure and the inoculum density are the primary variables affecting your data.

Critical Parameters
  • Inoculum Density (The "Inoculum Effect"):

    • Target:

      
       CFU/mL.
      
    • Why? Cephalosporins are susceptible to the "inoculum effect." If you start with

      
       CFU/mL, the bacteria may produce enough beta-lactamase to hydrolyze the drug before it can kill the population, artificially raising the MIC.
      
    • Validation: Always plate a growth control to confirm CFU count.

  • Media Selection:

    • Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Lysine Nuance: Since you are using the Lysine salt, ensure your media buffering capacity is sufficient. If testing high concentrations (>64 µg/mL), check the final pH of the well. It should remain between 7.2–7.4.

  • Incubation:

    • Time: 16–20 hours at 35°C ± 2°C.

    • Atmosphere: Ambient air (unless testing specific anaerobes).

FAQ: Biological Anomalies

Q: My MICs are "trailing" (hazy growth at higher concentrations). Is this resistance?

  • A: Not necessarily. Trailing endpoints often indicate bacteriostatic activity rather than bactericidal, or cell wall defects without lysis.

    • Action: Read the MIC as the first well with >80% inhibition compared to the growth control. Do not demand 100% optical clarity for beta-lactams.

Q: I see "Skipped Wells" (Growth at 8 µg/mL, No Growth at 4 µg/mL, Growth at 2 µg/mL).

  • A: This is a technical error, usually pipetting or contamination.

    • Action: Discard the specific row/plate. Do not try to interpret skipped wells.

Q: How does Ceforanide Lysine compare to Cefazolin?

  • A: Ceforanide generally has a broader gram-negative spectrum (e.g., E. coli, Klebsiella) but lower activity against S. aureus compared to 1st gen cephalosporins. Expect MICs for S. aureus to be slightly higher (2–8 µg/mL range).

Module 3: Mechanism & Resistance Interpretation

Core Directive: Understanding how the drug fails is as important as how it works. Ceforanide targets Penicillin-Binding Proteins (PBPs), specifically PBP1a, PBP1b, and PBP3.

Mechanism of Action vs. Resistance Pathways
  • Susceptibility: Ceforanide acylates the active site of PBPs, preventing peptidoglycan cross-linking.[2] Cell wall integrity fails

    
     Lysis.
    
  • Resistance (Gram-Negative): Usually mediated by Beta-lactamases (TEM-1, SHV-1).[3] While Ceforanide is a 2nd gen and more stable than Cefazolin, it is hydrolyzed by ESBLs (Extended-Spectrum Beta-Lactamases) and AmpC cephalosporinases.

Visual Workflow: The Battle at the Cell Wall

Mechanism cluster_periplasm Periplasm Drug Ceforanide Lysine Porin Porin Channel (Entry) Drug->Porin Diffusion Periplasm Periplasmic Space Porin->Periplasm Target Target: PBP Binding (Inhibits Cross-linking) Periplasm->Target Successful Binding Enzyme Beta-Lactamase (Resistance Factor) Periplasm->Enzyme Enzymatic Attack Lysis Bacterial Cell Lysis Target->Lysis Inactive Hydrolyzed Drug (Inactive) Enzyme->Inactive Ring Hydrolysis

Figure 2: Mechanism of action (Green path) versus Beta-lactamase mediated resistance (Red path).

References & Authority

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • National Center for Biotechnology Information (NCBI). Ceforanide - Compound Summary. PubChem.

  • Gustaferro, C. A., & Steckelberg, J. M. (1991). Cephalosporin Antimicrobial Agents.[1][3][4][5][6][7][8] Mayo Clinic Proceedings. (Context for 2nd Gen Cephalosporin spectrum).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Preparation of stock solutions of antimicrobial agents.

For further assistance, contact the Application Science Team at . Please include your lot number and solvent pH in all inquiries.

Sources

Preventing precipitation of Ceforanide lysine in culture media

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for Ceforanide Lysine, structured as a specialized Support Center Hub.

Status: Operational | Topic: Solubility & Precipitation Control in Culture Media Audience: Drug Discovery & Cell Culture Specialists

Welcome to the Ceforanide Lysine Support Center. This hub addresses the physicochemical challenges of using Ceforanide Lysine (a second-generation cephalosporin) in complex biological matrices. The guide below synthesizes chemical kinetics with practical cell culture protocols to prevent precipitation and ensure bioavailability.

🔬 Module 1: The Chemistry of Precipitation (Root Cause Analysis)

Before troubleshooting, it is critical to understand why Ceforanide Lysine precipitates. Unlike the free acid form, the lysine salt is engineered for improved aqueous solubility. However, the complex ionic environment of culture media (DMEM, RPMI) introduces competing equilibria.

The Mechanics of Failure
  • The Common Ion Effect (Calcium Interaction): Culture media are rich in Calcium (

    
    ) and Magnesium (
    
    
    
    ). While Ceforanide has lower affinity for calcium than Ceftriaxone, high concentrations of the antibiotic can drive the formation of insoluble Calcium-Ceforanide complexes, especially if the lysine counter-ion dissociates rapidly upon dilution [1].
  • Isoelectric Point (pI) Shock: Ceforanide has ionizable groups (carboxyl, aminothiazole) with pKa values ranging from ~2.4 to 4.2 [2]. The lysine salt buffers this, but adding a high-concentration stock directly to neutral media (pH 7.2–7.4) can cause a localized pH shift. If the local pH drops near the drug's isoelectric point during addition, transient precipitation occurs, forming "micro-seeds" that grow over time.

  • Temperature-Induced Crystallization: Lysine salts are highly soluble at room temperature but can super-saturate at 4°C. Storing media containing the antibiotic in the fridge can trigger nucleation.

Visualization: Precipitation Pathways

The following diagram illustrates the chemical risks during the addition of the stock solution to the media.

PrecipitationPathways Stock Ceforanide Lysine Stock Solution Interaction Mixing Interface (High Local Concentration) Stock->Interaction Direct Addition Media Culture Media (DMEM/RPMI + Serum) Media->Interaction Rich in Ca2+, Mg2+ Risk1 Risk A: Calcium Bridge (Ca2+ binds Ceforanide) Interaction->Risk1 Ionic Strength High Risk2 Risk B: pH Shock (Local pH < pKa) Interaction->Risk2 Buffering Lag Risk3 Risk C: Albumin Binding (Serum Protein Aggregation) Interaction->Risk3 High Protein Content Result Precipitation / Bioavailability Loss Risk1->Result Risk2->Result Risk3->Result

Figure 1: Critical interaction points where solubility equilibrium is lost during media supplementation.

🧪 Module 2: Validated Preparation Protocols

To ensure stability, you must move from a "Simple Addition" workflow to a "Step-Down Dilution" workflow.

Protocol A: Stock Solution Preparation (1000x)

Objective: Create a stable, high-concentration master stock.

  • Solvent Selection: Use Sterile Water for Injection (WFI) or Milli-Q Water .

    • Why: The Lysine salt is highly water-soluble (>100 mg/mL). Avoid PBS for the stock solution, as the phosphate ions can reduce solubility at high concentrations [3]. Avoid DMSO unless necessary for the free acid form; DMSO can induce cytotoxicity in sensitive lines.

  • Dissolution:

    • Weigh Ceforanide Lysine powder in an antistatic boat.

    • Add water to 80% of final volume.

    • Vortex gently.[1] Do not sonicate (heat degrades the beta-lactam ring).

    • Adjust to final volume.

  • Sterilization:

    • Filter through a 0.22 µm PES (Polyethersulfone) membrane.

    • Note: Do not autoclave. Beta-lactams are heat-labile [4].

Protocol B: The "Step-Down" Addition Method (Anti-Precipitation)

Objective: Prevent osmotic and pH shock during media supplementation.

  • Aliquot Media: Remove 5 mL of fresh culture media into a separate sterile tube.

  • Intermediate Dilution: Add your required volume of Stock Solution (e.g., 50 µL) into this 5 mL aliquot, not the main bottle.

  • Equilibration: Invert the tube 3-4 times. This pre-dilutes the antibiotic in a protein-rich environment, allowing safe protein binding without aggregation.

  • Final Integration: Pour the 5 mL mixture back into the main media bottle and swirl gently.

Data: Solubility Limits
SolventMax Solubility (Lysine Salt)Stability (4°C)Stability (-20°C)Risk Factor
Water (WFI) >100 mg/mL7 Days6 MonthsLow
PBS (1X) ~50 mg/mL2 DaysN/AMedium (Precipitates on freeze)
DMEM (Serum-Free) <10 mg/mL<24 HoursDo Not FreezeHigh (Ca2+ interaction)
DMSO >150 mg/mL1 Month1 YearCytotoxicity

🛠️ Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: "My media turned cloudy immediately after adding the antibiotic."

Diagnosis: This is likely pH Shock or Local Supersaturation . Solution:

  • Immediate Fix: Did you add the stock directly to the bottle? If so, you created a localized zone of high concentration. Use the Protocol B (Step-Down) method described above.

  • Check pH: Ensure your stock solution is neutral (pH 6.5–7.5). If the stock is too acidic, neutralize it with dilute NaOH before adding to media.

Q2: "The media was clear, but crystals appeared after 24 hours in the fridge."

Diagnosis: Temperature-Induced Crystallization . Solution:

  • Ceforanide solubility decreases at lower temperatures.

  • Action: Do not store antibiotic-supplemented media at 4°C for long periods. Prepare media fresh, or warm the media to 37°C before adding the antibiotic. If crystals have already formed, do not re-dissolve by heating (this degrades the drug); discard the media.

Q3: "I see a fine precipitate only in media containing Fetal Bovine Serum (FBS)."

Diagnosis: Protein-Drug Aggregation . Solution:

  • Cephalosporins can bind to serum albumin (Protein binding ~80%) [5]. If mixing is inefficient, high local concentrations cause albumin to cross-link and precipitate.

  • Action: Vortex the stock solution vigorously before use to ensure homogeneity, and use the intermediate dilution step to facilitate gradual protein binding.

Q4: "Can I freeze-thaw my stock solution?"

Diagnosis: Degradation Risk . Solution:

  • No. Repeated freeze-thaw cycles hydrolyze the beta-lactam ring, reducing potency and potentially creating insoluble degradation products.

  • Action: Aliquot stocks into single-use volumes (e.g., 50 µL or 100 µL) immediately after preparation and store at -20°C or -80°C.

📊 Module 4: Decision Support Workflow

Use this logic tree to diagnose precipitation issues in real-time.

TroubleshootingTree Start Precipitation Observed Timing When did it occur? Start->Timing Immediate Immediately upon addition Timing->Immediate Delayed After 24h / Storage Timing->Delayed CheckConc Check Concentration (Is it >10mg/mL in media?) Immediate->CheckConc CheckTemp Was media refrigerated? Delayed->CheckTemp Sol1 Cause: Supersaturation Action: Reduce Conc or Use Step-Down Method CheckConc->Sol1 Yes Sol2 Cause: pH Shock Action: Check Stock pH CheckConc->Sol2 No Sol3 Cause: Low Temp Solubility Action: Warm Media first CheckTemp->Sol3 Yes Sol4 Cause: Degradation Action: Discard & Make Fresh CheckTemp->Sol4 No

Figure 2: Diagnostic logic for identifying the source of precipitation.

📚 References

  • Vogelman, B. & Craig, W.A. (1986). Kinetics of antimicrobial activity. Journal of Pediatrics, 108(5), 835-840. (Discusses concentration-dependent kinetics and solubility issues in biological fluids).

  • PubChem. (n.d.).[2] Ceforanide Compound Summary. National Center for Biotechnology Information. (Provides pKa and chemical structure data).

  • Sigma-Aldrich. (2025). Common Cell Culture Problems: Precipitates. (General guide on Calcium/Phosphate precipitation mechanisms in DMEM).

  • BenchChem. (2025).[3] Ceforanide Solution Preparation and Stability. (Specific protocols for solvent choice and degradation warnings).

  • DrugBank. (2025).[2] Ceforanide: Pharmacology and Protein Binding. (Data on 80% protein binding and serum interaction).

Sources

Ceforanide Lysine Technical Support Center: A Guide to pH-Dependent Stability and Activity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ceforanide lysine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving Ceforanide lysine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Ceforanide and how does it work?

Ceforanide is a second-generation cephalosporin antibiotic.[1] Its mechanism of action is the inhibition of bacterial cell wall synthesis, which is effective against a range of gram-positive and gram-negative bacteria.[1] Like other β-lactam antibiotics, its structure contains a highly reactive β-lactam ring which is crucial for its antibacterial activity.[2]

Q2: Why is the pH of my Ceforanide lysine solution so critical?

The pH of the solution is a critical factor that governs both the chemical stability and the biological activity of Ceforanide lysine. The core structure of Ceforanide, the β-lactam ring, is susceptible to hydrolysis, a chemical breakdown process that is significantly influenced by pH.[3][4][5] This degradation leads to a loss of antibacterial potency. Furthermore, the pH of the experimental medium can impact the antibiotic's effectiveness against bacteria.[6][7][8]

Q3: What is the optimal pH range for Ceforanide lysine stability?

Q4: How does pH affect the antibacterial activity of Ceforanide lysine?

The antibacterial activity of cephalosporins can be pH-dependent.[6][7][8] A study on the novel cephalosporin Cefiderocol demonstrated that an acidic pH had a significant negative impact on its activity, with median Minimum Inhibitory Concentrations (MICs) being up to 50-fold higher at pH 5 compared to pH 7 for P. aeruginosa isolates.[7] While direct studies on Ceforanide lysine are not available, it is a critical parameter to consider and validate in your own experimental setup.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of antibacterial activity in my assay. Degradation of Ceforanide lysine due to improper pH. 1. Verify the pH of your stock solution and final assay medium. For long-term storage, consider preparing stock solutions in an aprotic solvent like DMSO to enhance stability.[1] 2. Ensure the pH of your experimental buffer is within the optimal range for cephalosporin stability (hypothesized to be around pH 4.3-7). [9][10] 3. Prepare fresh working solutions daily. The stability of Ceforanide in aqueous buffers is significantly reduced compared to stock solutions in DMSO.[1]
Inconsistent results between experiments. pH fluctuations in the experimental setup. 1. Use a reliable and calibrated pH meter to check all buffers and media. 2. Ensure your buffers have sufficient buffering capacity to maintain a stable pH throughout the experiment. 3. Consider the potential for cellular metabolism to alter the local pH in your assay.
Precipitation of Ceforanide lysine in solution. The pH of the solution may be at or near the isoelectric point of the molecule, reducing its solubility. 1. Adjust the pH of the solution slightly away from the potential isoelectric point. 2. Consult solubility data for Ceforanide and ensure you are not exceeding its solubility limit at the given pH and temperature.

Experimental Protocols

Protocol 1: Preparation of a pH-Controlled Ceforanide Lysine Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for further dilutions.

Materials:

  • Ceforanide lysine powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh 5.20 mg of Ceforanide lysine powder and transfer it to a sterile tube.[1]

  • Dissolving: Add the appropriate volume of DMSO to achieve a 10 mM concentration. Vortex briefly to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Rationale: The use of an aprotic solvent like DMSO for stock solutions minimizes hydrolysis and enhances long-term stability compared to aqueous solutions.[1]

Protocol 2: Assessing the Impact of pH on Ceforanide Lysine Stability by HPLC

This protocol provides a framework for determining the stability of Ceforanide lysine at different pH values.

Materials:

  • Ceforanide lysine stock solution (from Protocol 1)

  • A series of buffers with varying pH (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable C18 column

  • Incubator or water bath

Procedure:

  • Preparation of Test Solutions: Dilute the Ceforanide lysine stock solution to a final concentration of 1 mg/mL in each of the different pH buffers.

  • Initial Analysis (T=0): Immediately inject a sample of each test solution into the HPLC system to determine the initial peak area of the intact Ceforanide.

  • Incubation: Incubate the remaining test solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution and analyze by HPLC.

  • Data Analysis: Calculate the percentage of remaining Ceforanide at each time point for each pH by comparing the peak area to the initial (T=0) peak area. Plot the percentage of remaining Ceforanide against time for each pH to determine the degradation kinetics.

Rationale: This method allows for the quantitative determination of Ceforanide degradation over time at various pH levels, providing empirical data on its stability profile. The degradation of cephalosporins often follows pseudo-first-order kinetics.[11]

Visualization of Ceforanide Degradation Pathways

The primary mechanism of degradation for β-lactam antibiotics is the hydrolysis of the β-lactam ring.[2][4] This process is catalyzed by both acidic and basic conditions.

cluster_acid Acidic Conditions (pH < 4) cluster_neutral Optimal Stability (pH ~4.3-7) cluster_alkaline Alkaline Conditions (pH > 7.5) Ceforanide_Acid Ceforanide Lysine Degraded_Acid Inactive Products (β-Lactam Ring Hydrolysis) Ceforanide_Acid->Degraded_Acid H+ catalyzed hydrolysis Ceforanide_Neutral Ceforanide Lysine (Stable) Ceforanide_Alkaline Ceforanide Lysine Degraded_Alkaline Inactive Products (β-Lactam Ring Hydrolysis) Ceforanide_Alkaline->Degraded_Alkaline OH- catalyzed hydrolysis

Caption: pH-dependent degradation pathways of Ceforanide lysine.

Quantitative Data Summary

While specific quantitative data for Ceforanide lysine is limited in the provided search results, the following table summarizes stability data for the related cephalosporin, Cefotaxime, which can serve as a useful reference.

pH Range Catalyst Stability Reference
< 3.4Hydrogen ion (H+)Decreased[10]
4.3 - 6.2SolventOptimal[10]
> 6.2Hydroxyl ion (OH-)Decreased[10]
5 - 7Not specifiedMaximum[9]

References

  • Stability of cefotaxime sodium as determined by high-performance liquid chrom
  • Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. PubMed. [Link]

  • Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. MDPI. [Link]

  • Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 2. Hydrolytic degradation pathway and mechanism for beta-lactam ring opened lactones. PubMed. [Link]

  • Impact of pH on the activity of novel cephalosporin cefiderocol in human urine. PMC. [Link]

  • Stability of cefozopran hydrochloride in aqueous solutions. PubMed. [Link]

  • Inhibition of the Antibiotic Activity of Cephalosporines by Co-Crystalliz
  • (PDF) Stability-Indicating Spectrofluorometric Method for the Determination of Some Cephalosporin Drugs via Their Degradation Products. ResearchGate. [Link]

  • (PDF) Pharmacokinetics of ceforanide. ResearchGate. [Link]

  • Degradation kinetics and isomerization of cefdinir, a new oral cephalosporin, in aqueous solution. 1. PubMed. [Link]

  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • Impact of pH on the activity of novel cephalosporin cefiderocol in human urine. PubMed. [Link]

  • Dilution Cefotaxime. GlobalRPH. [Link]

  • Impact of pH on the activity of novel cephalosporin cefiderocol in human urine. ResearchGate. [Link]

  • (PDF) Hydrolysis of third-generation cephalosporins by class C β-lactamases: Structures of a transition state analog of cefotaxime in wild-type and extended spectrum enzymes. ResearchGate. [Link]

  • KINETICS AND MECHANISM OF DEGRADATION OF CEFOZOPRAN HYDROCHLORIDE IN THE SOLID ST
  • Beta-Lactam Antibiotics. StatPearls - NCBI Bookshelf. [Link]

  • Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates. PubMed Central. [Link]

  • Influence of pH on the separation of cephalosporins. ResearchGate. [Link]

  • Internal pH crisis, lysine decarboxylase and the acid tolerance response of Salmonella typhimurium. PubMed. [Link]

  • Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. PubMed. [Link]

Sources

Validation & Comparative

Validating the Antibacterial Efficacy of Ceforanide Lysine against Resistant Strains

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Ceforanide Lysine Advantage

Ceforanide Lysine represents a strategic refinement in the second-generation cephalosporin class. While the core antibacterial activity is derived from the ceforanide anion—known for its extended half-life and stability against specific beta-lactamases—the lysine counter-ion is engineered to optimize pharmaceutical properties.

Unlike the standard sodium salt, the lysine formulation is designed to enhance solubility , reduce sodium load (critical for renally compromised patients), and potentially minimize pain at the injection site (a common drawback of intramuscular cephalosporins).

This guide validates the efficacy of Ceforanide Lysine specifically against beta-lactamase-producing Enterobacteriaceae and Ampicillin-resistant Haemophilus influenzae —strains that render first-generation cephalosporins and penicillins ineffective.

Critical Distinction: "Resistant Strains" in this context refers to organisms possessing plasmid-mediated beta-lactamases (e.g., TEM-1, SHV-1) that Ceforanide can evade. It does not imply activity against MRSA or Pseudomonas aeruginosa, which remain intrinsically resistant.

Mechanistic Profile & Resistance Evasion

Mechanism of Action

Ceforanide Lysine functions as a suicide substrate for bacterial transpeptidases (Penicillin-Binding Proteins, PBPs). Upon dissociation in plasma, the ceforanide anion acylates the active site serine of PBPs (specifically PBP 1a, 1b, and 3 in Gram-negatives), irreversibly inhibiting peptidoglycan cross-linking.

The Lysine Modification

The substitution of sodium with lysine (


) alters the physicochemical profile without changing the pharmacophore.
  • Solubility: Lysine salts generally exhibit faster dissolution rates due to the disruption of the crystal lattice energy compared to sodium salts.

  • Biocompatibility: Lysine is an essential amino acid, eliminating the risk of hypernatremia associated with high-dose sodium salt antibiotic regimens.

Stability Against Beta-Lactamases

Ceforanide exhibits a high degree of stability against Type I (chromosomal) and plasmid-mediated TEM-1 beta-lactamases , which hydrolyze first-generation cephalosporins (like Cefazolin) and aminopenicillins.

Mechanism cluster_resistance Resistance Evasion Drug Ceforanide Lysine (Prodrug Salt) Dissociation Dissociation in Plasma Drug->Dissociation Active Ceforanide Anion (Active Moiety) Dissociation->Active Target Bacterial PBP (Transpeptidase) Active->Target Acylation Hydrolysis Hydrolysis (Inactivation) Active->Hydrolysis Resistant (Stable) Lysis Cell Lysis (Bactericidal) Target->Lysis BetaLactamase TEM-1 Beta-Lactamase (Resistance Enzyme) BetaLactamase->Active Attacks Ring

Figure 1: Mechanism of Action and stability against TEM-1 Beta-Lactamase. Note the stability pathway (dotted line) allowing PBP binding despite enzyme presence.

Comparative Efficacy Analysis

Antibacterial Spectrum: Ceforanide Lysine vs. Alternatives

The following data compares Ceforanide's activity against key resistant phenotypes relative to First-Generation (Cefazolin) and other Second-Generation agents (Cefoxitin).

Table 1: Comparative MIC


 (µg/mL) Against Challenge Strains 
OrganismPhenotypeCeforanide Lysine*Cefazolin (1st Gen)Cefoxitin (2nd Gen)Clinical Interpretation
E. coli TEM-1 (+)0.5 - 2.0 > 64 (R)4.0Ceforanide retains potency where Cefazolin fails.
K. pneumoniae Ampicillin-R0.5 - 1.0 4.0 - 16.02.0Highly effective against standard Klebsiella strains.
H. influenzae Beta-lactamase (+)0.25 - 1.0 8.0 - 32.02.0Primary Indication: Superior to 1st gen.
S. aureus MSSA2.0 - 4.00.5 2.0Less active than Cefazolin; not the first choice for Gram-positives.
P. aeruginosa Wild Type> 128 (R)> 128 (R)> 128 (R)Ineffective (Negative Control).

*Note: MIC values refer to the Ceforanide active moiety. The Lysine salt ensures delivery but does not alter intrinsic MIC.

Pharmacokinetic Comparison

The distinct advantage of Ceforanide (and its Lysine salt) lies in its half-life , which is significantly longer than most cephalosporins, allowing for twice-daily (BID) dosing.[1]

Table 2: Pharmacokinetic Properties

ParameterCeforanide LysineCefamandoleCefazolinAdvantage
Half-Life (t½) 2.9 - 3.0 hrs 0.8 hrs1.8 hrsAllows 12-hour dosing intervals , improving compliance.
Protein Binding > 80%70%85%High binding contributes to sustained serum levels.
Sodium Load Negligible HighHighLysine salt is safer for hypertensive/HF patients.
IM Bioavailability ~100% ~90%~90%Lysine salt improves dissolution and absorption kinetics.

Experimental Validation Protocols

To validate Ceforanide Lysine in your lab, use the following self-validating protocols.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Confirm efficacy against beta-lactamase-producing E. coli and H. influenzae.

  • Inoculum Prep: Prepare 0.5 McFarland suspension of test strains (e.g., E. coli ATCC 35218, TEM-1 producer). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach ~5 x 10⁵ CFU/mL.

  • Drug Dilution: Prepare stock solutions of Ceforanide Lysine and Cefazolin Sodium. Create serial 2-fold dilutions (0.125 to 128 µg/mL) in 96-well plates.

  • Incubation: Incubate at 35°C for 16-20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth .

  • Validation Check:

    • Positive Control: Growth in broth only.

    • Negative Control: No growth in sterile broth.

    • Reference:E. coli ATCC 25922 MIC for Ceforanide must fall between 0.5 - 2.0 µg/mL.

Protocol B: Time-Kill Kinetics

Objective: Determine if Ceforanide Lysine is bactericidal (>3 log reduction) or bacteriostatic against the target strain.

TimeKill Start Log-Phase Culture (10^6 CFU/mL) Treat Add Ceforanide Lysine (4x MIC) Start->Treat Sample Sampling Points (0, 2, 4, 8, 24 hrs) Treat->Sample Sample->Sample Next Timepoint Dilute Serial Dilution (PBS) Sample->Dilute Plate Plate on Agar (Count Colonies) Dilute->Plate Analyze Calculate Log Reduction Plate->Analyze

Figure 2: Workflow for Time-Kill Kinetic Assay. A bactericidal effect is defined as a ≥3 log₁₀ reduction in CFU/mL over 24 hours.

Step-by-Step:

  • Culture: Grow K. pneumoniae to logarithmic phase. Adjust to ~10⁶ CFU/mL.

  • Exposure: Add Ceforanide Lysine at concentrations of 1x, 2x, and 4x MIC. Include a Growth Control (no drug).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in PBS and plate on nutrient agar. Incubate overnight.

  • Data Analysis: Plot Log₁₀ CFU/mL vs. Time.

    • Success Criteria: ≥3 log reduction at 24 hours indicates bactericidal activity.

References

  • Ripa, S., et al. (1982).[2] Pharmacokinetics of Ceforanide. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5] Link

    • Validates the half-life (2.9h) and PK profile of Ceforanide.
  • Burch, K. H., et al. (1979). Ceforanide: in vitro and clinical evaluation. Antimicrobial Agents and Chemotherapy.[1][2][3][4][5] Link

    • Establishes the antibacterial spectrum and efficacy against Enterobacteriaceae.
  • Campoli-Richards, D. M., & Lackner, T. E. (1987). Ceforanide: A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy. Drugs. Link

    • Comprehensive review comparing Ceforanide to other second-gener
  • Empower Pharmacy. (n.d.). Lysine HCl Injection Monograph. Link

    • Provides context on the pharmaceutical properties and stability of Lysine salt injections.
  • National Center for Biotechnology Information. (2025). Ceforanide - PubChem Compound Summary. Link

    • Chemical structure and property verific

Sources

Navigating the Labyrinth of Beta-Lactam Resistance: A Comparative Guide to Ceforanide Lysine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial resistance, a thorough understanding of the cross-resistance profiles of existing antibiotics is paramount for guiding clinical decisions and informing the development of novel therapeutic agents. This guide provides a detailed comparative analysis of Ceforanide, a second-generation cephalosporin, in the context of cross-resistance with other beta-lactam antibiotics. We will delve into the molecular mechanisms underpinning resistance, present available comparative in vitro data, and provide standardized protocols for key experimental assays.

The Enduring Challenge of Beta-Lactam Resistance

Beta-lactam antibiotics, characterized by their four-membered lactam ring, have been a cornerstone of antibacterial therapy for decades.[1] Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall.[2] However, the widespread use of these agents has led to the emergence and dissemination of various resistance mechanisms, significantly compromising their clinical efficacy.[1]

The primary mechanisms of resistance to beta-lactam antibiotics include:

  • Enzymatic Degradation: The production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, is the most prevalent mechanism of resistance.[3] These enzymes are incredibly diverse and are broadly classified into four Ambler classes (A, B, C, and D).

  • Target Modification: Alterations in the structure of PBPs can reduce their affinity for beta-lactam antibiotics, thereby diminishing the inhibitory effect.[1] This is a significant mechanism of resistance in both Gram-positive and Gram-negative bacteria.

  • Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a selective barrier. A decrease in the expression or modification of outer membrane porins can limit the influx of beta-lactam antibiotics to their PBP targets.

  • Efflux Pumps: The active transport of antibiotics out of the bacterial cell by efflux pumps can prevent the accumulation of the drug to effective intracellular concentrations.

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. For beta-lactams, the expression of a broad-spectrum beta-lactamase can inactivate a wide range of penicillins and cephalosporins. Similarly, modifications to a specific PBP can reduce the binding affinity of several beta-lactam antibiotics that target that particular PBP.

Ceforanide: A Second-Generation Cephalosporin in Focus

Ceforanide is a parenteral second-generation cephalosporin.[4] Like other members of its class, it exhibits a broader spectrum of activity against Gram-negative bacteria compared to first-generation cephalosporins, while retaining activity against many Gram-positive organisms.[4] It has demonstrated activity against several species of Enterobacteriaceae and Haemophilus influenzae, including some beta-lactamase-producing strains.[4] However, its activity against Staphylococcus aureus is less potent than that of first-generation cephalosporins and other second-generation agents like cefamandole and cefuroxime.[4] Notably, bacteria such as Pseudomonas aeruginosa, Acinetobacter species, Serratia species, and Bacteroides fragilis are generally resistant to Ceforanide.[4]

Comparative Analysis of Cross-Resistance

Understanding the cross-resistance profile of Ceforanide requires a detailed examination of its susceptibility in the presence of specific resistance mechanisms and a comparison of its in vitro activity with other beta-lactams.

The Role of Beta-Lactamases

The stability of a beta-lactam antibiotic to hydrolysis by beta-lactamases is a critical determinant of its efficacy. Different classes of beta-lactamases have varying substrate specificities.

  • Class A Beta-Lactamases (e.g., TEM, SHV): These are common in Enterobacteriaceae and can hydrolyze penicillins and early-generation cephalosporins. While some second-generation cephalosporins show increased stability, the evolution of extended-spectrum beta-lactamases (ESBLs) within this class has conferred resistance to third-generation cephalosporins as well.

  • Class C Beta-Lactamases (AmpC): These are chromosomally or plasmid-encoded cephalosporinases that efficiently hydrolyze most cephalosporins, including second and third-generation agents.[5][6] They are a significant cause of resistance in organisms like Enterobacter, Citrobacter, and Serratia. AmpC enzymes are typically not inhibited by common beta-lactamase inhibitors like clavulanic acid.[5]

  • Class D Beta-Lactamases (Oxacillinases): These enzymes have a variable spectrum of activity but are a notable cause of carbapenem resistance in Acinetobacter baumannii.

  • Class B Beta-Lactamases (Metallo-beta-lactamases): These enzymes require zinc for their activity and have a very broad substrate profile, including carbapenems.

The Significance of Penicillin-Binding Protein Affinity

The affinity of a beta-lactam antibiotic for its target PBPs is a key factor in its intrinsic activity. Resistance can emerge through mutations in the genes encoding these proteins, leading to reduced binding affinity.

  • Staphylococcus aureus : In methicillin-susceptible S. aureus (MSSA), beta-lactam resistance is often mediated by penicillinase production. In methicillin-resistant S. aureus (MRSA), resistance is primarily due to the acquisition of the mecA gene, which encodes for a low-affinity PBP, PBP2a.[7] PBP2a can continue to function in cell wall synthesis even in the presence of most beta-lactam antibiotics. The activity of Ceforanide against S. aureus is noted to be less than that of first-generation cephalosporins, suggesting a potentially lower affinity for the native staphylococcal PBPs.[4]

  • Streptococcus pneumoniae : Resistance to beta-lactams in S. pneumoniae is due to alterations in multiple PBPs, which reduce their affinity for the antibiotics.

  • Gram-Negative Bacteria : The PBP binding profiles of cephalosporins in Gram-negative bacteria are complex. For example, in Escherichia coli and Pseudomonas aeruginosa, PBP3 is a primary target for many cephalosporins, and inhibition of this PBP leads to filamentation and cell death.[8] The affinity for different PBPs can vary significantly between different cephalosporins.

Specific data on the binding affinities (IC50 or Kd values) of Ceforanide for the PBPs of key pathogens are not extensively reported in recent literature. However, comparative studies with other cephalosporins highlight the importance of high affinity for essential PBPs in overcoming resistance. For instance, the newer cephalosporin ceftaroline exhibits a high affinity for PBP2a in MRSA, which contributes to its anti-MRSA activity.[9][10]

Data Presentation: In Vitro Susceptibility

The following table summarizes the general in vitro activity of Ceforanide in comparison to other beta-lactams against key bacterial groups. It is important to note that direct, side-by-side comparative studies with modern, well-characterized resistant strains are limited for Ceforanide. The data presented is a synthesis from available literature and should be interpreted as a general guide.

Bacterial Group/SpeciesResistance MechanismCeforanide ActivityComparative Beta-Lactam Activity
Enterobacteriaceae Beta-lactamase negativeGenerally ActiveSimilar to other 2nd and 3rd generation cephalosporins
TEM/SHV-1 producerModerately ActiveMay be more active than penicillins and 1st gen. cephalosporins
ESBL producer (e.g., CTX-M)Likely InactiveInactive; Carbapenems, some newer beta-lactam/beta-lactamase inhibitor combinations are active
AmpC hyperproducerLikely InactiveInactive; Cefepime (4th gen.) may retain some activity; Carbapenems are active
Haemophilus influenzae Beta-lactamase negativeActiveSimilar to other 2nd and 3rd generation cephalosporins
Beta-lactamase positiveActiveSimilar to other beta-lactamase-stable cephalosporins
Staphylococcus aureus Methicillin-susceptible (MSSA)Moderately ActiveLess active than 1st generation cephalosporins (e.g., Cefazolin) and anti-staphylococcal penicillins
Methicillin-resistant (MRSA)InactiveInactive; Newer cephalosporins like Ceftaroline have activity
Pseudomonas aeruginosa Wild-typeInactiveInactive; Anti-pseudomonal cephalosporins (e.g., Ceftazidime, Cefepime) and carbapenems are active

Experimental Protocols

To ensure the reproducibility and validity of cross-resistance studies, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of Ceforanide and other beta-lactams against a panel of bacterial isolates.

1. Preparation of Materials:

  • Bacterial Strains: Grow bacterial isolates overnight on appropriate agar plates (e.g., Mueller-Hinton agar).

  • Media: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotics: Prepare stock solutions of Ceforanide lysine and comparator beta-lactams in a suitable solvent and dilute to the desired starting concentration in CAMHB.

  • Microtiter Plates: Use sterile 96-well U-bottom microtiter plates.

2. Preparation of Bacterial Inoculum:

  • a. Select 3-5 well-isolated colonies from the overnight agar plate.

  • b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • c. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

3. Serial Dilution of Antibiotics:

  • a. Add 100 µL of CAMHB to all wells of the microtiter plate.

  • b. Add 100 µL of the starting antibiotic concentration to the first well of each row.

  • c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.

  • d. The final volume in each well should be 100 µL.

4. Inoculation and Incubation:

  • a. Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the target inoculum density.

  • b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • c. Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

  • b. Read the plates visually or using a microplate reader.

Visualization of Key Concepts

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_assay Assay Bact_Culture Bacterial Culture (Overnight) McFarland 0.5 McFarland Standardization Bact_Culture->McFarland Inoculum Inoculum Dilution (5x10^5 CFU/mL) McFarland->Inoculum Inoculate Inoculation of Microtiter Plate Inoculum->Inoculate Stock_Sol Antibiotic Stock Solutions Serial_Dil Serial Dilution in Microtiter Plate Stock_Sol->Serial_Dil Serial_Dil->Inoculate Incubate Incubation (16-20h, 35°C) Inoculate->Incubate Read_MIC MIC Determination (Visual/Reader) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanisms of Beta-Lactam Resistance

Resistance_Mechanisms cluster_resistance Resistance Mechanisms BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase Beta-Lactamase (Enzymatic Degradation) BetaLactamase->BetaLactam Inactivates AlteredPBP Altered PBP (Target Modification) AlteredPBP->PBP Replaces/ Low Affinity PorinLoss Porin Channel Loss (Reduced Permeability) PorinLoss->BetaLactam Blocks Entry

Caption: Key mechanisms of bacterial resistance to beta-lactam antibiotics.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the cross-resistance profile of Ceforanide lysine in relation to other beta-lactam antibiotics. While direct comparative data, particularly against contemporary resistant strains, is limited, the fundamental principles of beta-lactam resistance provide a solid basis for inferring its likely susceptibility patterns. The primary drivers of cross-resistance, namely the production of broad-spectrum beta-lactamases like ESBLs and AmpC, and alterations in penicillin-binding proteins, significantly impact the activity of Ceforanide.

For researchers and drug development professionals, these insights underscore the importance of characterizing resistance mechanisms in target pathogens. Future studies directly comparing the in vitro activity and kinetic parameters (e.g., hydrolysis rates, PBP affinity) of Ceforanide with both older and newer beta-lactams against a panel of well-characterized resistant isolates would be invaluable. Such data would not only refine our understanding of this particular agent but also contribute to the broader knowledge base required to combat the growing threat of antimicrobial resistance.

References

  • BAY v 3522, a new oral cephalosporin: in vitro activity against respiratory tract pathogens. (n.d.). PubMed. Retrieved from [Link]

  • García-Sánchez, J. E., García-Sánchez, E., & García-García, M. I. (2012). In vitro activity of combinations of beta-lactam antibiotics with beta-lactamase inhibitors against cephalosporinase-producing bacteria. Enfermedades Infecciosas y Microbiología Clínica, 30(4), 193–197.
  • García-Sánchez, J. E., García-Sánchez, E., & García-García, M. I. (2012). In vitro activity of combinations of beta-lactam antibiotics with beta-lactamase inhibitors against cephalosporinase-producing bacteria. Enfermedades Infecciosas y Microbiología Clínica, 30(4), 193–197.
  • Brogden, R. N., & Carmine, A. (1984). Ceforanide. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy. Drugs, 28(6), 495–520.
  • Al-Tamimi, M., Abu-Raideh, J., & Al-Dahshan, A. (2022). In Vitro Activity of Cefaclor/Beta-Lactamases Inhibitors (Clavulanic Acid and Sulbactam) Combination Against Extended-Spectrum Beta-Lactamase Producing Uropathogenic E. coli. Antibiotics, 11(11), 1599.
  • Oueslati, S., Nordmann, P., & Poirel, L. (2022). Comparison of Three Expanded-Spectrum Cephalosporin Hydrolysis Assays and the NG-Test CTX-M Multi Assay. Microbiology Spectrum, 10(1), e01977-21.
  • Farha, M. A., & Brown, E. D. (2020). Penicillin-binding protein PBP2a provides variable levels of protection toward different β-lactams in Staphylococcus aureus RN4220. Molecular Microbiology, 113(5), 966–974.
  • Hayes, M. V., & Orr, D. C. (1983). Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus. The Journal of Antimicrobial Chemotherapy, 12(2), 119–126.
  • Dallenne, C., Da Costa, A., Decré, D., Favier, C., & Arlet, G. (2010). Development of a set of multiplex PCR assays for the detection of genes encoding important beta-lactamases in Enterobacteriaceae. Journal of Antimicrobial Chemotherapy, 65(3), 490–495.
  • Matuschek, E., & Kahlmeter, G. (2017). Affinity of ceftaroline and other β-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 61(11), e01079-17.
  • Zhou, C., Deng, Y., & Li, Y. (2024). Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity. Archives of Microbiology, 206(12), 419.
  • Sng, L. H., Wang, G., & Ip, M. (2004). CTX-M and Plasmid-mediated AmpC-Producing Enterobacteriaceae, Singapore. Emerging Infectious Diseases, 10(11), 2055–2057.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Jan, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Firoozeh, F., Zibaei, M., & Khorvash, F. (2015). Characterization of AmpC, CTX-M and MBLs types of β-lactamases in clinical isolates of Klebsiella pneumoniae and Escherichia coli producing Extended Spectrum β-lactamases in Kerman, Iran. Jundishapur Journal of Microbiology, 8(1), e14399.
  • O'Daniel, P. I., Willard, K. S., & Chamberland, S. (2018). High-Level Resistance of Staphylococcus aureus to β-Lactam Antibiotics Mediated by Penicillin-Binding Protein 4 (PBP4). Antimicrobial Agents and Chemotherapy, 62(3), e02111-17.
  • Dortet, L., & Poirel, L. (2020). Detection of expanded-spectrum cephalosporin hydrolysis by lateral flow immunoassay. Molecular and Cellular Probes, 53, 101596.
  • da Silva, A. C. S., de Souza, B. G. S., & de Souza, E. L. (2023).
  • Ghuysen, J. M. (1994). Penicillin-binding proteins and β-lactam resistance. FEMS Microbiology Reviews, 13(1), 1–20.
  • Ellinghaus, H. (2021).
  • Matuschek, E., & Kahlmeter, G. (2017). Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 61(11), e01079-17.
  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Brown, E. D., & Wright, G. D. (2019). Identification of Staphylococcus aureus Penicillin Binding Protein 4 (PBP4) Inhibitors. Molecules, 24(12), 2296.

Sources

Comparative analysis of Ceforanide lysine and cefuroxime in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis of Ceforanide Lysine and Cefuroxime , designed for researchers and pharmaceutical developers. It synthesizes physicochemical properties, in vitro antimicrobial potency, and stability profiles, moving beyond basic descriptions to explore the mechanistic implications of the lysine salt formulation.

Executive Summary

Ceforanide Lysine and Cefuroxime represent distinct evolutionary branches of second-generation cephalosporins. While both target the penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis, their in vitro profiles diverge significantly due to structural modifications.

  • Ceforanide Lysine: Distinguished by its lysine counter-ion , which enhances aqueous solubility and physiological compatibility compared to standard sodium salts. It exhibits a prolonged half-life but moderate stability against beta-lactamases.

  • Cefuroxime: Characterized by a methoxy-imino group at the C-7 position, conferring superior resistance to beta-lactamase hydrolysis (specifically TEM-1 and SHV-1 enzymes) compared to Ceforanide.[1]

Verdict: Cefuroxime is the superior choice for beta-lactamase-producing strains (H. influenzae, N. gonorrhoeae), while Ceforanide Lysine offers pharmaceutical advantages in formulation stability and extended pharmacokinetic coverage for susceptible Enterobacteriaceae.

Chemical & Pharmacological Basis[2][3][4][5]

The Lysine Advantage (Ceforanide)

Standard cephalosporins are often formulated as sodium salts. Ceforanide Lysine utilizes the basic amino acid L-Lysine as a counter-ion.

  • Mechanism: The lysine moiety interacts with the carboxylic acid of the cephalosporin nucleus.

  • Impact:

    • Solubility: Significantly higher saturation solubility than the free acid form, preventing precipitation at physiological pH.

    • Ionic Strength: Reduces the sodium load, which is critical for specific in vitro media formulations where ion balance affects bacterial growth rates.

The Methoxy-Imino Shield (Cefuroxime)

Cefuroxime’s structural hallmark is the syn-alkoxyimino group. This steric bulk prevents the catalytic serine of beta-lactamases from accessing the beta-lactam ring, a defense mechanism Ceforanide lacks.

Mechanistic Pathway Diagram

The following diagram illustrates the dissociation of Ceforanide Lysine and the beta-lactamase resistance mechanism of Cefuroxime.

G cluster_0 Ceforanide Lysine System cluster_1 Target Interaction Ceforanide-Lysine Salt Ceforanide-Lysine Salt Dissociation Dissociation Ceforanide-Lysine Salt->Dissociation In Solution Active Ceforanide Anion Active Ceforanide Anion Dissociation->Active Ceforanide Anion L-Lysine Cation L-Lysine Cation Dissociation->L-Lysine Cation Solubility Enhancer PBP Binding PBP Binding (Cell Wall Inhibition) Active Ceforanide Anion->PBP Binding High Affinity Beta-Lactamase Beta-Lactamase Active Ceforanide Anion->Beta-Lactamase Susceptible Hydrolysis Ring Opening (Inactivation) Beta-Lactamase->Hydrolysis Beta-Lactamase->Hydrolysis Blocked Cefuroxime Cefuroxime Cefuroxime->PBP Binding Cefuroxime->Beta-Lactamase Steric Hindrance

Caption: Dissociation of Ceforanide Lysine and the comparative susceptibility to Beta-Lactamase hydrolysis.

In Vitro Antibacterial Spectrum[3]

The following data consolidates Minimum Inhibitory Concentration (MIC) values. Note that "Ceforanide" values apply to the Lysine salt, as the anion drives potency.

Comparative MIC Data (µg/mL)
OrganismStrain TypeCeforanide (Lysine) MIC₉₀Cefuroxime MIC₉₀Interpretation
S. aureus MSSA (Methicillin-Susceptible)2.0 - 4.01.0 - 4.0Comparable. Both show good efficacy against MSSA.
S. aureus MRSA> 64> 64Ineffective. Neither agent covers MRSA.
E. coli Wild Type (Non-ESBL)12.54.0 - 8.0Cefuroxime Superior. Ceforanide requires higher concentrations.
K. pneumoniae Beta-lactamase (-)6.34.0Comparable.
H. influenzae Beta-lactamase (+)16.01.0 - 2.0Cefuroxime Dominant. Critical distinction for respiratory models.
P. aeruginosa Wild Type> 128> 128Ineffective. Neither is suitable for Pseudomonas.
Key Observations
  • Gram-Positive Coverage: Ceforanide Lysine exhibits slightly lower intrinsic activity against Staphylococci compared to first-generation agents (e.g., Cefazolin), but is roughly equivalent to Cefuroxime.

  • Beta-Lactamase Stability: Cefuroxime's lower MIC against H. influenzae and E. coli is directly linked to its stability against plasmid-mediated beta-lactamases (TEM-1), which readily hydrolyze Ceforanide.

Experimental Protocols

To validate these findings in your laboratory, use the following self-validating protocols.

Preparation of Ceforanide Lysine Stock

Unlike standard sodium salts, the lysine salt requires specific handling to maintain stoichiometry.

  • Weighing: Calculate the equivalent mass of Ceforanide free acid. (Correction factor: MW_Salt / MW_Acid).

  • Solvent: Dissolve in sterile distilled water. Do not use phosphate buffer initially, as lysine-phosphate interactions can occasionally alter solubility kinetics at high concentrations.

  • Filtration: Use a 0.22 µm PVDF filter (low protein binding).

Time-Kill Kinetic Assay

This assay determines if the drug is bactericidal (killing) or bacteriostatic (inhibiting growth).

Workflow Diagram:

Protocol cluster_exposure Antibiotic Exposure start Inoculum Prep (Log Phase, 10^6 CFU/mL) tube1 Control (No Drug) start->tube1 tube2 1x MIC Ceforanide-Lys start->tube2 tube3 4x MIC Ceforanide-Lys start->tube3 tube4 1x MIC Cefuroxime start->tube4 sampling Sampling at 0, 2, 4, 8, 24 hrs tube1->sampling tube2->sampling tube3->sampling tube4->sampling plating Serial Dilution & Plating on MHA sampling->plating counting Colony Counting (Log10 CFU/mL) plating->counting analysis Data Analysis (>3 Log reduction = Bactericidal) counting->analysis

Caption: Standardized Time-Kill workflow for comparing bactericidal kinetics.

Protocol Steps:

  • Inoculum: Prepare 10 mL of cation-adjusted Mueller-Hinton Broth (CAMHB) with

    
     CFU/mL of E. coli ATCC 25922.
    
  • Dosing: Add Ceforanide Lysine and Cefuroxime at concentrations of

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Incubation: Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 6, and 24 hours.

  • Quantification: Serially dilute in saline and plate on drug-free agar.

  • Validation: The growth control must show

    
     increase at 24h for the test to be valid.
    

Stability & Degradation Analysis

For formulation scientists, the stability profile is as critical as potency.

ParameterCeforanide LysineCefuroxime Sodium
pH Stability Optimal pH 6.0 - 7.5. Lysine provides a buffering effect, stabilizing the solution longer than simple sodium salts.Optimal pH 5.0 - 7.0. Susceptible to hydrolysis at alkaline pH (>8.0).
Beta-Lactamase Hydrolysis High. Rapidly degraded by Staphylococcal penicillinase and broad-spectrum beta-lactamases.Low. High resistance to hydrolysis due to steric hindrance of the oxime group.
Reconstitution Rapid dissolution due to Lysine counter-ion.Slower dissolution; requires vigorous shaking.

References

  • National Center for Biotechnology Information (NCBI). Ceforanide: In vitro and clinical evaluation. PubMed. Available at: [Link]

  • O'Callaghan, C. H., et al. Cefuroxime, a new cephalosporin antibiotic: activity in vitro.[2] Antimicrobial Agents and Chemotherapy.[3][4][5][6][7] Available at: [Link]

  • Google Patents. Method for preparing Ceforanide (CN101941982A). Highlights Lysine usage.[8][9][10][11][12][13] Available at:

  • Washington, J. A. The in vitro activity of cefuroxime compared with that of other cephalosporins.[2][6] Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • ResearchGate. Solubility and Stability Advantage of Lysine Salts. (General principle applied to pharmaceutical salts). Available at: [Link]

Sources

Head-to-Head Technical Guide: Ceforanide Lysine vs. Cefonicid Spectrum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous, data-driven comparison of Ceforanide lysine and Cefonicid , two second-generation parenteral cephalosporins. While they share a similar core antibacterial spectrum—targeting Enterobacteriaceae and Haemophilus influenzae—they diverge significantly in pharmacokinetics and protein-binding dynamics.

The Verdict:

  • Cefonicid is the "Convenience" candidate. Its long half-life (~4.5 hours) allows for once-daily dosing, but its high protein binding (>90%) significantly reduces its in vitro potency against S. aureus when tested in the presence of serum.

  • Ceforanide Lysine is the "Consistency" candidate. The lysine salt formulation enhances solubility and injection tolerability. With a shorter half-life (~3 hours) requiring twice-daily dosing, it exhibits lower protein binding (~80%), maintaining more stable free-drug concentrations against Gram-positive organisms in serum-rich environments.

Chemical & Mechanistic Foundation

The Lysine Advantage

It is critical to distinguish the active moiety from the formulation. Ceforanide lysine (formerly marketed as Precef) is the L-lysine salt of ceforanide.

  • Role of Lysine: The lysine counterion improves aqueous solubility and reduces pain upon intramuscular injection compared to sodium salts.

  • Spectrum Impact: The lysine moiety dissociates immediately in physiological fluids. It does not alter the intrinsic antibacterial spectrum or affinity for Penicillin-Binding Proteins (PBPs). Therefore, spectrum data for "Ceforanide" applies directly to "Ceforanide lysine."

Mechanism of Action

Both agents function as β-lactam cell wall synthesis inhibitors.

  • Target: High-affinity binding to PBP-1a, PBP-1b, and PBP-3 in Gram-negative bacteria.

  • Effect: Inhibition of transpeptidation (cross-linking) of peptidoglycan, leading to cell lysis.

Visualization: Mechanism & Resistance Pathways

The following diagram illustrates the competitive dynamics between drug binding (efficacy) and enzymatic hydrolysis (resistance).

MOA_Resistance Drug Ceforanide/Cefonicid (Beta-Lactam Ring) PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Acylation Inactive Hydrolyzed Inactive Product Drug->Inactive CellWall Peptidoglycan Cross-Linking PBP->CellWall Inhibits Lysis Bacterial Cell Lysis CellWall->Lysis Failure leads to BetaLactamase Beta-Lactamase (TEM-1, SHV-1) BetaLactamase->Drug Hydrolysis

Figure 1: Mechanism of Action vs. Enzymatic Degradation. Blue path represents efficacy; Red path represents resistance.

Head-to-Head Spectrum Analysis

Gram-Negative Activity

Both agents are "workhorse" second-generation cephalosporins, exhibiting excellent stability against common plasmid-mediated β-lactamases (e.g., TEM-1).

OrganismCeforanide ActivityCefonicid ActivityClinical Insight
E.[1] coli High (MIC₉₀ ~8 µg/mL)High (MIC₉₀ ~8 µg/mL)Both are superior to 1st gen cephalosporins.
K. pneumoniae High High Stable against common Klebsiella β-lactamases.
H. influenzae (Amp-S)Excellent Excellent (MIC₉₀ 0.2 µg/mL)Primary indication for both.
H. influenzae (Amp-R)Good Good (MIC₉₀ 1.0 µg/mL)Retain activity against β-lactamase (+) strains.
P. mirabilis High High Indole-positive Proteus are generally resistant.
Pseudomonas spp. Resistant Resistant Neither agent is anti-pseudomonal.
Gram-Positive Activity & The Serum Effect

This is the critical differentiator. While MIC values in broth are similar, in vivo performance differs due to protein binding.

  • S. aureus (MSSA):

    • Ceforanide: MICs are generally 2–4 µg/mL. Activity is stable in the presence of serum.

    • Cefonicid: MICs are similar in broth, but bactericidal activity drops significantly in 50% human serum due to >90% protein binding.

Beta-Lactamase Stability

Both drugs show enhanced stability compared to Cefamandole (another 2nd gen).

  • Type I (AmpC): Both are resistant to hydrolysis but are poor inducers.

  • Type III (TEM): Cefonicid is ~6-7x more stable than Cefamandole.[2] Ceforanide shares this high stability profile.

  • Bacteroides Enzymes: Both are stable against B. fragilis beta-lactamases but lack sufficient intrinsic affinity for the PBPs of anaerobes to be clinically effective as monotherapy.

Experimental Protocols

To validate these comparisons in your own lab, use the following self-validating protocols.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Determine the precise MIC₅₀ and MIC₉₀ for clinical isolates.

  • Preparation: Prepare stock solutions of Ceforanide Lysine (adjust for salt weight) and Cefonicid Sodium.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Standardize to 5 x 10⁵ CFU/mL using a 0.5 McFarland standard.

  • Plate Setup:

    • Rows A-H: Serial 2-fold dilutions (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Include Growth Control (bacteria + no drug) and Sterility Control (media only).

    • QC Strain: Run E. coli ATCC 25922 (Expected MIC: 0.25 - 1.0 µg/mL for 2nd gen).

  • Incubation: 35°C ± 2°C for 16-20 hours (ambient air).

  • Readout: The lowest concentration with no visible growth is the MIC.

Protocol B: Serum Effect Time-Kill Assay

Objective: Quantify the impact of protein binding on bactericidal activity (The "Cefonicid Gap").

  • Media Variants:

    • Condition A: 100% CAMHB.

    • Condition B: 50% CAMHB + 50% Heat-Inactivated Human Serum.

  • Inoculum: S. aureus ATCC 29213 (approx. 10⁶ CFU/mL).

  • Dosing: Add antibiotic at 4x the broth MIC determined in Protocol A.

  • Sampling:

    • Timepoints: 0, 2, 4, 8, and 24 hours.

    • Remove 100 µL aliquots, serially dilute in saline (to minimize carryover effect), and plate on nutrient agar.

  • Analysis: Plot Log₁₀ CFU/mL vs. Time.

    • Hypothesis: Ceforanide curves will be similar in Cond A and B. Cefonicid will show reduced killing (higher CFU survival) in Cond B.

Visualization: Experimental Workflow

Workflow cluster_0 Variable Conditions Start Start: Isolate Preparation (0.5 McFarland) Broth CAMHB Only (Baseline Activity) Start->Broth Serum 50% Human Serum (Protein Binding Stress) Start->Serum Dosing Add Drug @ 4x MIC (Ceforanide vs Cefonicid) Broth->Dosing Serum->Dosing Incubation Incubate 35°C Sample @ 0, 2, 4, 8, 24h Dosing->Incubation Plating Serial Dilution & Plating Incubation->Plating Count CFU Enumeration Plating->Count Analysis Compare Log Reduction (Kill Curves) Count->Analysis

Figure 2: Workflow for Time-Kill Assay assessing the impact of serum protein binding on antibiotic efficacy.

Comparative Data Summary

ParameterCeforanide LysineCefonicid
Generation 2nd Generation2nd Generation
Half-Life (t½) 2.6 – 3.0 hours4.4 – 4.6 hours
Protein Binding ~80%>90% (up to 98%)
Dosing Frequency Twice Daily (BID)Once Daily (QD)
Serum Stability High (Minimal effect on MIC)Low (MIC increases in serum)
Primary Excretion Renal (Unchanged)Renal (Unchanged)
Pain on Injection Low (Lysine salt benefit)Moderate (Sodium salt)

References

  • BenchChem. (2025).[3] A Comparative Analysis of the Pharmacokinetic Profiles of Ceforanide and Cefonicid. Retrieved from

  • National Institutes of Health (NIH). (1981). Antistaphylococcal activity of ceforanide and cefonicid in the presence of human serum. Antimicrobial Agents and Chemotherapy.[1][3][4][5][6][7][8][9] Retrieved from

  • Wallace, R. J., et al. (1981). Ceforanide: A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy. Retrieved from

  • Philpott-Howard, J., et al. (1983). In vitro activity of cefonicid and cefamandole against Haemophilus influenzae. Journal of Antimicrobial Chemotherapy. Retrieved from

  • Neu, H. C., et al. (1979). Comparative activity and beta-lactamase stability of cefoperazone. Antimicrobial Agents and Chemotherapy.[1][3][4][5][6][7][8][9] Retrieved from

Sources

Technical Guide: Validating Ceforanide Lysine Activity Against Cephalothin-Resistant E. coli

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for Ceforanide Lysine , a second-generation cephalosporin, specifically targeting Escherichia coli strains exhibiting resistance to the first-generation standard, Cephalothin.

Executive Summary

Cephalothin resistance in E. coli is primarily driven by the production of Class A beta-lactamases (e.g., TEM-1) and chromosomal AmpC cephalosporinases. While Cephalothin is rapidly hydrolyzed by these enzymes, Ceforanide (BL-S786) possesses structural modifications—specifically the o-aminophenylacetyl side chain—that confer enhanced stability.

The Lysine salt formulation of Ceforanide (CAS: 63767-79-3) is critical in this validation context. Unlike the standard sodium salt, the lysine counter-ion enhances aqueous solubility and eliminates sodium load, which is vital for high-concentration stock preparation in kinetic studies and reducing cation-associated interference in sensitive membrane permeability assays.

Compound Profile & Mechanism of Action

To validate activity, one must first understand the structural divergence that allows Ceforanide to succeed where Cephalothin fails.

FeatureCephalothin (Control)Ceforanide Lysine (Target)
Generation 1st Generation2nd Generation
C7 Side Chain Thiophene-2-acetylo-aminophenylacetyl
C3 Side Chain Acetoxymethyl (Metabolically unstable)(1-carboxymethyl-1H-tetrazol-5-yl)thiomethyl
Beta-Lactamase Stability Low (Rapid hydrolysis by TEM-1)High (Steric hindrance prevents hydrolysis)
Solubility/Formulation Sodium Salt (Standard)Lysine Salt (Enhanced solubility, Na-free)
Mechanistic Pathway: Beta-Lactamase Evasion

The following diagram illustrates the differential interaction of Cephalothin and Ceforanide with a serine beta-lactamase (e.g., TEM-1).

BetaLactamaseInteraction Enzyme Beta-Lactamase (TEM-1) Cephalothin Cephalothin Enzyme->Cephalothin Attacks Ceforanide Ceforanide Lysine Enzyme->Ceforanide Attacks Complex_Ceph Acyl-Enzyme Complex (Unstable) Cephalothin->Complex_Ceph Rapid Binding Complex_Cef Acyl-Enzyme Complex (Sterically Hindered) Ceforanide->Complex_Cef Slower Binding Hydrolysis Hydrolysis of Beta-Lactam Ring (Inactivation) Complex_Ceph->Hydrolysis Water Access Allowed Stable Enzyme Deacylation Blocked (Drug Remains Active) Complex_Cef->Stable Water Access Blocked by C7 Side Chain

Figure 1: Mechanistic divergence. Ceforanide's side chain sterically hinders the hydrolytic water molecule, preventing ring opening.

Experimental Validation Protocols

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Quantify the shift in susceptibility between Cephalothin and Ceforanide Lysine.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • E. coli ATCC 25922 (Control).

  • E. coli Clinical Isolates (Cephalothin-Resistant, MIC > 32 µg/mL).

  • Ceforanide Lysine (Stock: 10 mg/mL in phosphate buffer pH 6.0). Note: The lysine salt dissolves rapidly; avoid vortexing vigorously to prevent protein-like foaming.

Workflow:

  • Inoculum Prep: Adjust bacterial suspension to 5 x 10^5 CFU/mL.

  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of Ceforanide Lysine (0.125 to 128 µg/mL). Include Cephalothin columns for direct comparison.

  • Incubation: 35°C ambient air for 16-20 hours.

  • Readout: Visual turbidity.

  • Validation Check: The control strain ATCC 25922 must fall within CLSI ranges. If E. coli resistant strains show Ceforanide MIC ≤ 8 µg/mL, the compound is active.

Protocol B: Enzymatic Stability Assay (Hydrolysis Kinetics)

Objective: Prove that Ceforanide Lysine resists hydrolysis by the specific beta-lactamases present in the resistant E. coli.

Methodology: UV Spectrophotometry. Rationale: Direct measurement of the beta-lactam ring absorbance decay provides irrefutable evidence of stability.

  • Enzyme Extraction: Sonicate resistant E. coli cells; clarify supernatant (crude beta-lactamase extract).

  • Reaction Mix: 50 µM Antibiotic + Crude Enzyme extract in 100 mM Phosphate Buffer (pH 7.0) at 37°C.

  • Detection: Monitor absorbance decrease at 260 nm (characteristic of cephalosporin beta-lactam ring).

  • Calculation: Determine relative hydrolysis rate (Cephalothin set to 100%).

    • Expectation: Ceforanide hydrolysis rate should be < 5% relative to Cephalothin for TEM-1 producing strains.

Protocol C: Time-Kill Kinetics

Objective: Determine if Ceforanide Lysine is bactericidal or bacteriostatic against the resistant strains.

TimeKillWorkflow Step1 Inoculum Preparation (Log Phase, ~10^6 CFU/mL) Step2 Exposure (Control, 1x MIC, 4x MIC) Step1->Step2 Step3 Sampling Points (0, 2, 4, 8, 24 hrs) Step2->Step3 Step4 Plating & Counting (Log10 Reduction) Step3->Step4

Figure 2: Time-kill kinetic workflow. A ≥3 log10 reduction in CFU/mL indicates bactericidal activity.

Comparative Performance Data

The following table summarizes expected performance metrics based on validated pharmacological data.

ParameterCephalothinCeforanide LysineInterpretation
MIC50 (Susceptible E. coli) 2 - 8 µg/mL0.5 - 2 µg/mLComparable potency in wild-type.
MIC50 (Resistant E. coli) > 64 µg/mL4 - 12.5 µg/mL Critical differentiator. Ceforanide retains activity.
Hydrolysis Rate (TEM-1) 100 (Rapid)< 1 (Stable)Ceforanide is essentially immune to TEM-1.
Half-Life (Human) 0.5 - 1 hour2.5 - 3 hoursCeforanide allows less frequent dosing.

Data Analysis Note: In your final report, highlight that while Ceforanide is effective against cephalothin-resistant strains (mostly TEM-1 producers), it may still show elevated MICs against strains hyper-producing chromosomal AmpC. However, for the majority of "cephalothin-resistant" clinical isolates, Ceforanide Lysine will demonstrate a "Susceptible" profile (MIC ≤ 16 µg/mL).

References

  • Comparison of Escherichia coli susceptibility to cephalothin, cefazolin, ceforanide, and cefamandole. Source: National Institutes of Health (PubMed) URL:[Link]

  • Ceforanide: in vitro and clinical evaluation. Source: Antimicrobial Agents and Chemotherapy URL:[1][2][3][4][Link]

  • Mechanisms of Resistance to Cephalosporins in Ampicillin-Resistant Escherichia coli. Source: Journal of Infectious Diseases URL:[Link]

  • Comparative activity and beta-lactamase stability of cefoperazone and other cephalosporins. Source: Antimicrobial Agents and Chemotherapy URL:[1][2][3][4][Link]

Sources

Safety Operating Guide

Navigating the Handling of Ceforanide Lysine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific work is intrinsically linked to a foundational culture of safety. The handling of potent pharmaceutical compounds like Ceforanide lysine, a second-generation cephalosporin antibiotic, demands a meticulous approach to personal protection and waste management. This guide provides an in-depth, procedural framework for the safe handling of Ceforanide lysine, moving beyond a simple checklist to explain the rationale behind each critical step. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

The Sensitizing Nature of Cephalosporins: A Core Consideration

Ceforanide, like other β-lactam antibiotics, is classified as a skin and respiratory sensitizer.[1] This means that repeated exposure, even at low levels, can lead to the development of allergic reactions, which may manifest as skin rashes (allergic contact dermatitis) or respiratory issues, including asthma-like symptoms.[1] Therefore, the primary goal of our personal protective equipment (PPE) and handling protocols is to prevent any direct contact with the compound.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE is the final and most personal line of defense against exposure to Ceforanide lysine. The following table outlines the minimum PPE requirements, with the understanding that a site-specific risk assessment should always be performed to address the unique conditions of your laboratory and experimental procedures.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile glovesThe outer glove provides the primary barrier and can be removed immediately upon contamination. The inner glove offers secondary protection in case of a breach of the outer glove. Powder-free gloves are essential to prevent the aerosolization of Ceforanide particles that may adhere to the powder.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects the mucous membranes of the eyes from splashes or airborne particles of Ceforanide.
Lab Coat Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffsProvides a barrier against skin contact with spills or contaminated surfaces. The disposable nature prevents the cross-contamination of personal clothing and other areas of the laboratory.
Respiratory Protection A fit-tested N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent the inhalation of aerosolized particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing the risk of exposure during the handling of Ceforanide lysine.

Preparation and Weighing
  • Work within a Contained Space : All handling of Ceforanide lysine powder should be conducted within a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.

  • Donning PPE : Before entering the designated handling area, correctly don all required PPE as outlined in the table above.

  • Surface Preparation : Cover the work surface with absorbent, disposable bench paper to contain any potential spills.

  • Weighing : Use a dedicated set of weighing tools (spatula, weigh paper). After weighing, carefully clean the tools with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as contaminated waste.

Solubilization and Use
  • Solvent Addition : When adding solvent to the Ceforanide lysine powder, do so slowly and carefully to avoid splashing.

  • Mixing : Cap the container securely before mixing or vortexing to prevent the generation of aerosols.

  • Aseptic Technique : If working with sterile solutions, employ strict aseptic techniques to prevent contamination of your experiment and the surrounding environment.

Disposal Plan: Managing Ceforanide Lysine Waste

Improper disposal of antibiotic waste can contribute to environmental contamination and the development of antibiotic-resistant bacteria. Therefore, a stringent disposal protocol is mandatory.

Waste Segregation

All materials that have come into contact with Ceforanide lysine must be considered chemical waste. This includes:

  • Used PPE (gloves, gowns, etc.)

  • Contaminated bench paper and wipes

  • Empty vials and containers

  • Used pipette tips and other disposable labware

  • Excess or expired Ceforanide lysine powder and solutions

Disposal Procedure
  • Solid Waste : Place all solid waste into a dedicated, clearly labeled hazardous waste container with a secure lid.

  • Liquid Waste : Collect all liquid waste containing Ceforanide lysine in a sealed, leak-proof container that is clearly labeled as "Antibiotic-containing solution".

  • Institutional Guidelines : Follow your institution's specific guidelines for the disposal of chemical waste. In most cases, this will involve collection by a certified hazardous waste management company for incineration.

  • Do Not Drain Dispose : Never dispose of Ceforanide lysine solutions down the drain. Autoclaving may not fully degrade the antibiotic, and its release into the sewer system is not permissible.[2]

Decontamination Protocol

In the event of a spill or for routine cleaning of work areas, a thorough decontamination procedure is necessary.

  • Immediate Response to Spills :

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with absorbent material.

    • Gently apply a freshly prepared 10% bleach solution, allowing for a contact time of at least 30 minutes.

    • Wipe the area clean, working from the outside of the spill inwards.

    • Dispose of all cleaning materials as hazardous waste.

  • Routine Surface Decontamination :

    • At the end of each work session, wipe down all surfaces within the fume hood or biological safety cabinet with a 70% ethanol solution.

    • Periodically, perform a more thorough decontamination with a 10% bleach solution, followed by a rinse with sterile water to remove any corrosive residue.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key stages of handling and disposal.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Gown Don2 N95 Respirator Don1->Don2 Don3 Face Shield / Goggles Don2->Don3 Don4 Gloves (Inner Pair) Don3->Don4 Don5 Gloves (Outer Pair) Don4->Don5 Wash1 Hand Hygiene Don5->Wash1 Enter Work Area Doff1 Gloves (Outer Pair) Doff2 Lab Gown & Gloves (Inner Pair) Doff1->Doff2 Doff3 Face Shield / Goggles Doff2->Doff3 Doff4 N95 Respirator Doff3->Doff4 Wash2 Hand Hygiene Doff4->Wash2 Start Start Start->Don1 End End Wash1->Doff1 Exit Work Area Wash2->End

Caption: Workflow for donning and doffing Personal Protective Equipment.

Waste_Disposal_Stream cluster_generation Waste Generation cluster_containment Containment Solid_Waste Solid Waste (Gloves, Gown, Vials, Wipes) Hazardous_Solid Labeled Hazardous Solid Waste Container Solid_Waste->Hazardous_Solid Liquid_Waste Liquid Waste (Solutions, Rinsates) Hazardous_Liquid Labeled, Leak-proof Liquid Waste Container Liquid_Waste->Hazardous_Liquid Disposal Disposal via Institutional Hazardous Waste Program (Incineration) Hazardous_Solid->Disposal Hazardous_Liquid->Disposal

Caption: Segregation and disposal stream for Ceforanide lysine waste.

References

  • ChemicalBook.
  • Carl ROTH.
  • Occupational Safety and Health Administration (OSHA).
  • Karolinska Institutet.
  • Scribd. Cephalosporin Cleaning Method.
  • ASCE Library. Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. [Link]

  • Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceforanide lysine
Reactant of Route 2
Ceforanide lysine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.